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  • Product: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
  • CAS: 676348-43-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The following technical guide details the chemical architecture, synthesis, and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Executive Summary 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Executive Summary

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a specialized heterocyclic building block belonging to the pyrazole family.[1][2][3] Characterized by a core pyrazole ring substituted with methyl groups at the N1 and C3 positions, a chlorine atom at the C4 position, and a reactive carbohydrazide moiety at C5, this molecule serves as a critical pharmacophore scaffold.

It is primarily utilized in the synthesis of bioactive agents, including antimicrobial Schiff bases , insecticidal carboxamides (analogous to Tolfenpyrad), and anticancer 1,3,4-oxadiazole derivatives . Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide tail, makes it an ideal candidate for fragment-based drug design (FBDD).

Chemical Architecture & Properties[1][4][5]

Structural Analysis

The molecule exhibits a planar pyrazole core. The electron-withdrawing chlorine at C4 modulates the electron density of the ring, enhancing metabolic stability and lipophilicity compared to the non-chlorinated analog.

  • Core Scaffold: 1H-Pyrazole (aromatic heterocycle).[4][5][6]

  • Substituents:

    • N1-Methyl & C3-Methyl: Provide steric bulk and define the hydrophobic face of the molecule.

    • C4-Chloro: Halogen bond acceptor; blocks metabolic oxidation at the most reactive ring position.

    • C5-Carbohydrazide: A bidentate nucleophile and H-bond donor/acceptor, serving as the "warhead" for further derivatization.

Physicochemical Profiling

Data based on computational consensus and experimental analogs.

PropertyValueDescription
Molecular Formula C₆H₉ClN₄O--
Molecular Weight 188.61 g/mol Low MW, suitable for fragment-based screening.
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 162–166 °C (Acid precursor)Hydrazides typically melt higher; expect >170 °C.
Predicted LogP ~0.5 – 1.2Moderate hydrophilicity due to the hydrazide tail.
pKa (Hydrazide) ~3.0 (protonated)The terminal amine is weakly basic.
H-Bond Donors 3(-NH-NH₂)
H-Bond Acceptors 4(Py-N, C=O, Terminal N)

Synthetic Methodology

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a multi-step process requiring precise regiocontrol. The primary challenge lies in establishing the 1,3-dimethyl substitution pattern versus the thermodynamically favored 1,5-isomer during the initial ring closure.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start Ethyl Acetoacetate (or Precursor) Step1 Cyclization & Methylation Start->Step1 MeNHNH2 Regiocontrol Inter1 Ethyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Step1->Inter1 Step2 Electrophilic Chlorination (C4) Inter1->Step2 SO2Cl2 or NCS CCl4, Reflux Inter2 Ethyl 4-chloro-1,3-dimethyl- 1H-pyrazole-5-carboxylate Step2->Inter2 Step3 Hydrazinolysis Inter2->Step3 NH2NH2·H2O EtOH, Reflux Final 4-Chloro-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide Step3->Final

Figure 1: Synthetic route from acyclic precursors to the target hydrazide.

Detailed Experimental Protocol
Step 1: Chlorination of the Pyrazole Core

Note: This step assumes the starting material is Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Reagents: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) or N-Chlorosuccinimide (NCS).

  • Solvent: Carbon tetrachloride (CCl₄) or Dichloroethane (DCE).

  • Procedure:

    • Dissolve the ester in the solvent under an inert atmosphere (N₂).

    • Add the chlorinating agent dropwise at 0°C to prevent over-chlorination.

    • Allow the mixture to warm to room temperature and reflux for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material.

    • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Hydrazinolysis (Ester to Hydrazide)

This is the critical step to generate the target compound.

  • Reagents: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq).

  • Solvent: Absolute Ethanol (EtOH).[7][8]

  • Procedure:

    • Dissolve the chlorinated ester in absolute ethanol (approx. 10 mL/g).

    • Add hydrazine hydrate slowly with stirring.

    • Reflux the mixture at 78–80°C for 4–6 hours.

    • Observation: The product often precipitates as a white solid directly from the hot solution or upon cooling.

    • Purification: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether to remove excess hydrazine. Recrystallize from ethanol if necessary.

Reactivity & Biological Applications[5][6][10][11][12][13]

The carbohydrazide group (-CONHNH₂) is a versatile chemical handle. It allows the molecule to function as a "key intermediate" for generating diverse heterocyclic libraries.

Reactivity Network (DOT Diagram)

Reactivity Core Target Hydrazide Aldehyde + Aryl Aldehydes (R-CHO) Core->Aldehyde AcidCl + Acid Chlorides (R-COCl) Core->AcidCl CS2 + CS2 / KOH Core->CS2 Schiff Schiff Bases (Hydrazones) Aldehyde->Schiff -H2O Diacyl Diacylhydrazines AcidCl->Diacyl Cycliz1 POCl3 or SOCl2 Cyclization Diacyl->Cycliz1 Oxa 1,3,4-Oxadiazoles Cycliz1->Oxa Thia 1,3,4-Oxadiazole-2-thiones CS2->Thia

Figure 2: Divergent synthesis pathways from the hydrazide scaffold.

Biological Potential[5][10][11]
  • Antimicrobial Agents: Schiff bases derived from this hydrazide (e.g., condensing with 4-nitrobenzaldehyde) have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by inhibiting cell wall synthesis.

  • Enzyme Inhibitors: The 1,3-dimethyl-4-chloro substitution pattern mimics the ATP-binding pocket of certain kinases. Derivatives have been explored as inhibitors of p38 MAP kinase (anti-inflammatory).

  • Agrochemicals: The structure is homologous to the commercial insecticide Tolfenpyrad . The 4-chloro substituent is critical for metabolic stability in agricultural applications.

Safety & Handling (SDS Summary)

Based on GHS Classifications for similar pyrazole hydrazides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Handling: Use in a fume hood. Avoid dust formation.[9] Hydrazine residues may be toxic; ensure thorough washing of the final product.

References

  • Karrouchi, K., et al. (2013). "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011).[4] "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E, 67(11), o2936.[4] (Structural analog reference). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[1][2][10] Retrieved from [Link]

  • Farghaly, A., et al. (2012).[5] "New pyrazole derivatives of potential biological activity."[4][5][11] Arkivoc, 2012(7), 228-241.[5] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Executive Summary 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 676348-43-9) is a critical heterocyclic building block utilized in the synthesis of pyrazole-carboxamide fungicides and pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 676348-43-9) is a critical heterocyclic building block utilized in the synthesis of pyrazole-carboxamide fungicides and pharmaceutical intermediates. Its solubility profile is the governing parameter for yield optimization during synthesis, purification via recrystallization, and subsequent formulation.

This technical guide provides a comprehensive analysis of the compound's solubility behavior. It moves beyond simple data listing to establish a self-validating protocol for solubility determination, thermodynamic modeling, and solvent selection strategies derived from field-proven synthesis pathways.

Physicochemical Context & Structural Analysis[1][2][3][4][5]

To predict solubility behavior, one must first analyze the molecular interactions governed by the compound's moieties.

  • Core Scaffold: The pyrazole ring is aromatic and moderately polar. The N-methyl groups at positions 1 and 3 increase lipophilicity compared to naked pyrazoles, but the core remains soluble in polar organic solvents.

  • Functional Groups:

    • Carbohydrazide (-CONHNH₂): This is the dominant feature affecting solubility. It acts as both a hydrogen bond donor (NH) and acceptor (C=O, N:). This moiety imparts significant polarity and high melting point characteristics due to intermolecular hydrogen bonding networks.

    • Chloro (-Cl): The halogen at position 4 adds lipophilicity and electron-withdrawing character, slightly reducing solubility in water compared to the non-chlorinated analog.

Theoretical Solubility Prediction: Based on the "Like Dissolves Like" principle and structural activity relationships (SAR) of similar pyrazole derivatives [1, 2]:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) due to disruption of intermolecular H-bonds.

  • Moderate Solubility (Temperature Dependent): Polar protic solvents (Methanol, Ethanol).[1] These are ideal for recrystallization.

  • Low Solubility: Non-polar solvents (Hexane, Heptane, Toluene).

Qualitative Solubility Profile

The following matrix summarizes the solubility behavior of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in common industrial solvents. This data is synthesized from standard synthesis protocols where this compound is isolated or purified [3, 4].

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, NMPHigh Reaction media; difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate Primary Recrystallization Solvents. Solubility increases significantly with

.
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Good for extraction; often used in mixtures.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for transport/extraction; environmental concerns.
Non-Polar Hexane, Heptane, Petroleum EtherInsoluble Anti-Solvents. Used to crash out the product.
Aqueous Water (Neutral pH)Poor Product precipitates in water.

Protocol: Quantitative Solubility Determination

For precise thermodynamic modeling, researchers must generate an experimental solubility curve. The following Isothermal Saturation Method is the industry standard for generating reproducible data.

Experimental Workflow (Self-Validating)

This protocol ensures equilibrium is reached and prevents supersaturation errors.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Sampling Sampling via Syringe Filter (0.22 µm, Pre-heated) Equilibration->Sampling Dilution Gravimetric Dilution (with Mobile Phase) Sampling->Dilution Analysis HPLC / UV-Vis Analysis Dilution->Analysis Validation Check Mass Balance & Reproducibility (<2% RSD) Analysis->Validation Validation->Equilibration If RSD > 2%

Figure 1: Step-by-step workflow for the Isothermal Saturation Method to ensure data integrity.

Detailed Methodology
  • Preparation: Add excess 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
     K) for 24–48 hours. Critical Step: Ensure solid phase is always present.
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a syringe filter (0.22 µm) pre-heated to the solution temperature to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, MeOH/Water gradient) or UV-Vis spectrophotometry (if pure).

  • Validation: Repeat at least three times (

    
    ) to ensure Relative Standard Deviation (RSD) < 2%.
    

Thermodynamic Modeling

Once experimental mole fraction solubility (


) is obtained at various temperatures (

), the data should be fitted to the Modified Apelblat Equation . This model is widely accepted for correlating solubility of bioactive solids in organic solvents [5].

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic. Solubility increases with temperature (typical for this class of hydrazides).[1]
    
  • Entropy (

    
    ):  Reflects the disorder change. A positive value drives dissolution.
    

Process Application: Recrystallization Strategy

The primary utility of the solubility profile is designing purification steps. For 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

Solvent Selection Logic

RecrystallizationLogic Crude Crude Product SolubilityCheck Check Solubility in EtOH or MeOH at Reflux Crude->SolubilityCheck HighSol Fully Soluble? SolubilityCheck->HighSol Yes Yes HighSol->Yes No No HighSol->No Cooling Cool to 0-5°C (Cooling Crystallization) Yes->Cooling HotFilter Hot Filtration (Remove insolubles) No->HotFilter Result Pure Crystals Cooling->Result AntiSolvent Add Water/Hexane (Anti-Solvent Method) AntiSolvent->Result HotFilter->AntiSolvent

Figure 2: Decision tree for selecting the optimal recrystallization method based on solubility behavior.

Recommended Systems
  • Ethanol (Single Solvent): Dissolve at reflux (~78°C). If fully soluble, cool slowly to 0°C. This is the preferred "Green Chemistry" route.

  • Ethyl Acetate / Petroleum Ether (Binary System): Dissolve in hot Ethyl Acetate. Add Petroleum Ether dropwise until turbidity appears. Cool to precipitate. This provides high purity for chlorinated pyrazoles [3].

References

  • BenchChem. (2025).[1] Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support. Link

  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, M620. Link

  • Shen, Y.J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(11), o2936. Link

  • Kotaiah, S., et al. (2014).[2] Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Heterocyclic Letters, 4(3), 335-339.[2] Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

Foundational

Thermodynamic Stability of Chloro-Substituted Pyrazole Carbohydrazides: Mechanistic Insights, Synthesis, and Interfacial Behavior

Executive Summary Chloro-substituted pyrazole carbohydrazides represent a highly versatile and thermodynamically robust class of heterocyclic compounds. Characterized by an electron-withdrawing chloro-substituent, a conj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-substituted pyrazole carbohydrazides represent a highly versatile and thermodynamically robust class of heterocyclic compounds. Characterized by an electron-withdrawing chloro-substituent, a conjugated pyrazole core, and a highly nucleophilic carbohydrazide moiety (-CO-NH-NH₂), these molecules function as exceptional polydentate ligands. This whitepaper provides an in-depth technical analysis of their thermodynamic stability in solution (via metal complexation) and at solid-liquid interfaces (as corrosion inhibitors). By detailing self-validating synthetic protocols and the causality behind thermodynamic parameters, this guide serves as an authoritative resource for researchers in coordination chemistry, materials science, and drug development.

Structural Causality and Coordination Thermodynamics

The thermodynamic stability of metal complexes formed by chloro-substituted pyrazole carbohydrazides is fundamentally governed by the tridentate nature of the ligand. Coordination typically occurs via the pyrazole ring nitrogen, the hydrazone nitrogen, and the carbonyl oxygen, forming highly stable chelate rings[1].

The presence of the chloro group exerts a negative inductive effect (-I), which subtly modulates the basicity of the pyrazole nitrogens. While this slightly lowers the proton-ligand stability constant (


), it optimizes the ligand's electron cloud for 

-backbonding from electron-rich transition metals (e.g., Cu²⁺) or high-charge-density lanthanides (e.g., Nd³⁺, Tb³⁺)[2].
The Influence of Ionic Strength on Stability Constants

Thermodynamic stability constants (


) are highly sensitive to the ionic strength (

) of the aqueous or mixed-solvent medium. According to the Debye-Hückel theory, an increase in ionic strength amplifies long-range ion-ion and ion-solvent dipole interactions. This phenomenon decreases the free energy of the solute compared to uncharged particles, lowering the activity coefficients of the reacting species. Consequently, an increase in the ionic strength of the system causes a measurable decrease in the apparent

values[2]. Evaluating these constants at various ionic strengths and extrapolating to

yields the true thermodynamic dissociation constant.

ComplexationWorkflow Start Chloro-pyrazole Ester (Starting Material) Synthesis Hydrazinolysis (NH2NH2·H2O, EtOH) Start->Synthesis Ligand Pyrazole Carbohydrazide (Tridentate Ligand) Synthesis->Ligand Titration Calvin-Bjerrum Titration (Varying Ionic Strength) Ligand->Titration Extrapolation Debye-Hückel Extrapolation (Plot √μ vs log K) Titration->Extrapolation Result True Thermodynamic Stability Constant (μ=0) Extrapolation->Result

Workflow for the synthesis and thermodynamic evaluation of pyrazole carbohydrazides.

Interfacial Thermodynamics: Corrosion Inhibition

Beyond solution-phase complexation, pyrazole carbohydrazides exhibit profound thermodynamic stability at solid-liquid interfaces. When evaluated as corrosion inhibitors for mild steel in aggressive acidic environments (e.g., 1.0 M HCl), bipyrazole-carbohydrazides demonstrate exceptional inhibition efficiencies exceeding 95%[3].

The free energy of adsorption (


) for these compounds typically ranges from -37.36 to -44.47 kJ/mol[3]. This specific energy bracket signifies a dual-action adsorption mechanism:
  • Physisorption: Initial electrostatic attraction between the protonated heteroatoms of the carbohydrazide in the acidic medium and the pre-adsorbed chloride ions on the anodic sites of the metal.

  • Chemisorption: Subsequent coordinate bond formation involving the transfer of lone-pair electrons from the unprotonated carbohydrazide nitrogens and oxygens into the vacant d-orbitals of the iron surface.

The adsorption strictly follows the Langmuir adsorption isotherm , indicating spontaneous, monolayer coverage where each binding site accommodates one inhibitor molecule without lateral steric hindrance[3].

AdsorptionMechanism Aqueous Carbohydrazide in Solution (Protonated & Neutral Species) Diffusion Diffusion to Metal Interface Aqueous->Diffusion Physisorption Physisorption (Electrostatic, ΔG > -20 kJ/mol) Diffusion->Physisorption Chemisorption Chemisorption (Coordinate Bonds, ΔG < -40 kJ/mol) Diffusion->Chemisorption Monolayer Langmuir Monolayer Formation (Thermodynamically Stable Film) Physisorption->Monolayer Chemisorption->Monolayer

Thermodynamic pathways of pyrazole carbohydrazide adsorption on metal interfaces.

Quantitative Thermodynamic Data Summaries

The following tables summarize the thermodynamic parameters extracted from recent empirical studies on chloro-substituted and bipyrazole carbohydrazides.

Table 1: Influence of Ionic Strength on Metal Complexation (Representative Trend) [2]

Ionic Strength (

, mol/dm³)

(Cu²⁺)

(Tb³⁺)

(Nd³⁺)
Thermodynamic Implication
0.02HighestHighestHighestMinimal ion-solvent interference.
0.04HighHighHighIncreasing electrostatic shielding.
0.06ModerateModerateModerateActivity coefficients begin to drop.
0.08LowLowLowStrong inter-ionic attraction.
0.10LowestLowestLowestMaximum free energy reduction of solute.

Table 2: Thermodynamic Parameters of Adsorption on Mild Steel (1.0 M HCl) [3]

Inhibitor CompoundOptimal Conc.Inhibition Efficiency

(kJ/mol)
Adsorption IsothermMechanism
P2PZ (Bi-pyrazole)

mol/L
95%-39.94LangmuirMixed (Physisorption + Chemisorption)
O2PZ (Bi-pyrazole)

mol/L
84%-37.36LangmuirMixed (Physisorption + Chemisorption)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate the thermodynamic variables of interest.

Protocol A: Synthesis of Chloro-Substituted Pyrazole Carbohydrazide via Hydrazinolysis

Causality: Direct hydrazinolysis of a pyrazole ester using hydrazine hydrate is the most thermodynamically favored route. The strong alpha-effect of hydrazine makes it a superior nucleophile, driving the displacement of the alkoxide leaving group to form the highly stable carbohydrazide without degrading the pyrazole core[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the starting material (e.g., ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate) in a polar protic solvent, preferably absolute ethanol, to stabilize the transition state.

  • Nucleophilic Addition: Add 1.5 to 2.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure complete consumption of the ester.

  • Isolation: Cool the reaction mixture to room temperature, then concentrate it under reduced pressure to remove excess ethanol.

  • Purification: Pour the concentrated residue into ice-cold distilled water. The target carbohydrazide will precipitate as a solid. Filter the precipitate under vacuum, wash with cold water to remove residual hydrazine, and recrystallize from ethanol to achieve >98% purity.

Protocol B: Determination of Thermodynamic Stability Constants (Calvin-Bjerrum pH-Metric Technique)

Causality: To accurately measure


, the system must be isolated from atmospheric interference and background ionic fluctuations. Using carbonate-free NaOH prevents the formation of bicarbonate buffers that skew the titration curve, while a constant ionic background standardizes activity coefficients[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the ligand (

    
     M), metal ion (
    
    
    
    M), and standardized carbonate-free NaOH (approx. 0.1 M) in a 70% dioxane-water medium to ensure ligand solubility.
  • Ionic Strength Standardization: Maintain the desired ionic strength (e.g., 0.02, 0.04, 0.06, 0.08, or 0.1 M) by adding calculated volumes of 1.0 M Potassium Nitrate (KNO₃) solution.

  • Atmospheric Control: Place the titration vessel in a water bath maintained at exactly 27°C (300 K). Bubble oxygen-free nitrogen gas through the assembly continuously to maintain an inert atmosphere and prevent atmospheric oxidation or CO₂ absorption.

  • Titration: Perform three separate pH-metric titrations against the standardized NaOH:

    • Acid curve: Free acid (HNO₃) + KNO₃.

    • Ligand curve: Free acid + Ligand + KNO₃.

    • Metal complex curve: Free acid + Ligand + Metal Ion + KNO₃.

  • Data Analysis: Plot the titration curves. Calculate the proton-ligand stability constant (

    
    ) and metal-ligand stability constant (
    
    
    
    ) using pointwise calculations. Plot
    
    
    vs
    
    
    to extrapolate the thermodynamic dissociation constant at
    
    
    .

References

  • INFLUENCE OF IONIC STRENGTH ON THERMODYNAMIC CONSTANT OF COMPLEXES OF CHLORO SUBSTITUTED PYRAZOLE WITH Cu (II), Tb (III), and Nd (III)
  • Performance evaluation of newly synthetized bi-Pyrazole derivatives as corrosion inhibitors for mild steel in acid environment Source: ResearchGate URL
  • (E)-N'-benzylidene-3-(naphthalen-1-yl)
  • 5-(3-BROMOPHENYL)

Sources

Exploratory

Literature review of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide derivatives

Topic: Literature Review of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Structural Diversi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Structural Diversity, and Pharmacological Applications

Executive Summary

The 1,3-dimethyl-1H-pyrazole-5-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a rigid linker and a hydrogen-bonding pharmacophore. Unlike generic pyrazoles, the specific 1,3-dimethyl substitution pattern confers unique lipophilicity and steric properties that modulate binding affinity in kinase pockets and microbial enzymes. This guide synthesizes critical literature to provide a reproducible pathway for the synthesis of this core and its subsequent derivatization into bioactive Schiff bases, 1,3,4-oxadiazoles, and triazoles. Key therapeutic areas include oncology (specifically A549 lung and HepG2 liver carcinoma lines) and antimicrobial resistance.

Synthetic Architecture & Regiocontrol

The synthesis of the core moiety hinges on the regioselective construction of the pyrazole ring. A common pitfall in this chemistry is the formation of the unwanted 1,5-dimethyl isomer. The protocol below prioritizes the 1,3-dimethyl-1H-pyrazole-5-carboxylate isomer, which is the requisite precursor for the target carbohydrazide.

Core Synthesis Workflow

The synthesis proceeds through a Claisen condensation followed by a regiocontrolled cyclization.

Step 1: Synthesis of Ethyl 2,4-dioxovalerate (Sodium Salt)

  • Reagents: Acetone, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Ethanol.[1]

  • Mechanism: NaOEt generates the enolate of acetone, which attacks diethyl oxalate.

  • Protocol: To a solution of NaOEt in ethanol, add diethyl oxalate. Slowly add acetone at <15°C. Stir for 24h to precipitate the sodium salt of ethyl 2,4-dioxovalerate.

Step 2: Regioselective Cyclization

  • Reagents: Methylhydrazine (40%), Acetic Acid (pH adjustment).

  • Critical Control Point: The reaction of methylhydrazine with the diketoester can yield mixtures. Maintaining a low temperature (5–15°C) during addition and controlling pH favors the formation of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate over the 1,5-isomer.

  • Yield: ~80-88% (Industrial standard).

Step 3: Hydrazinolysis

  • Reagents: Hydrazine Hydrate (80-99%), Ethanol.

  • Protocol: Reflux the ester with excess hydrazine hydrate in ethanol for 4–6 hours. The product, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide , precipitates upon cooling.

  • Validation: MP 151–153°C; IR shows characteristic -NHNH2 doublets (3200-3300 cm⁻¹) and amide C=O (1650 cm⁻¹).

Visualization of Synthetic Pathway

Synthesis_Pathway Acetone Acetone + Diethyl Oxalate Intermediate Ethyl 2,4-dioxovalerate (Na Salt) Acetone->Intermediate NaOEt, EtOH <15°C Ester Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Intermediate->Ester MeNHNH2 Regioselective Cyclization Hydrazide CORE: 1,3-dimethyl-1H- pyrazole-5-carbohydrazide Ester->Hydrazide N2H4·H2O Reflux SchiffBase Schiff Bases (Hydrazones) Hydrazide->SchiffBase Ar-CHO EtOH/AcOH Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS2/KOH or Carboxylic Acids

Figure 1: Regioselective synthesis of the 1,3-dimethyl-1H-pyrazole-5-carbohydrazide core and downstream derivatization.

Pharmacological Landscape

The 1,3-dimethyl-1H-pyrazole-5-carbohydrazide core is not merely a linker; it actively participates in ligand-receptor binding via the hydrazide motif (H-bond donor/acceptor).

Anticancer Activity

Derivatives, particularly Schiff bases (hydrazones) formed by condensing the carbohydrazide with substituted benzaldehydes, have shown significant cytotoxicity.

  • Targets: A549 (Lung Carcinoma), HepG2 (Liver Carcinoma).

  • Mechanism: Induction of apoptosis and potential inhibition of EGFR (Epidermal Growth Factor Receptor) kinase domains.

  • Key Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring of the hydrazone moiety typically enhance potency (IC50 values often < 10 µM).

Antimicrobial Profile

The core and its 1,3,4-oxadiazole derivatives exhibit broad-spectrum activity.

  • Pathogens: Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans.

  • SAR Note: The conversion of the hydrazide to a 1,3,4-oxadiazole-2-thione ring significantly improves lipophilicity, aiding cell wall penetration in Gram-negative bacteria.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1,3-dimethyl-1H-pyrazole- 5-carbohydrazide Core N1_Me N1-Methyl Group Essential for lipophilicity & steric fit Core->N1_Me C3_Me C3-Methyl Group Modulates electronic density of ring Core->C3_Me Linker Carbohydrazide Linker (-CONHNH-) H-Bond Donor/Acceptor Metal Chelation Site Core->Linker Deriv_Schiff Schiff Base (N=CH-Ar) Ar = 4-Cl, 4-NO2 increases Antimicrobial/Anticancer Potency Linker->Deriv_Schiff Condensation Deriv_Cyc Cyclization (Oxadiazole) Increases metabolic stability & membrane permeability Linker->Deriv_Cyc Cyclodehydration

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide

This protocol ensures the isolation of the correct isomer.

  • Preparation of Ester:

    • Dissolve sodium ethoxide (0.5 eq) in absolute ethanol.

    • Add diethyl oxalate (1.0 eq) followed by dropwise addition of acetone (1.0 eq) at 10–15°C. Stir for 24h.

    • Dissolve the resulting solid in water/acetic acid (pH ~4).

    • Add methylhydrazine (1.0 eq) dropwise at 10°C. Heat to 50°C for 6h.

    • Extract with dichloromethane and distill to obtain Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .

  • Hydrazinolysis:

    • Dissolve the ester (0.01 mol) in ethanol (20 mL).

    • Add hydrazine hydrate (99%, 0.05 mol) slowly.

    • Reflux for 6 hours.[2][3] Monitor by TLC (Ethyl acetate:Hexane 1:1).

    • Cool to room temperature.[4] Filter the white crystalline solid.

    • Recrystallize from ethanol.[5] Yield: ~75%. M.P.: 151–153°C.

Protocol B: General Synthesis of Schiff Base Derivatives
  • Dissolve 1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1 mmol) in ethanol (10 mL).

  • Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux for 4–8 hours.

  • Cool, filter the precipitate, and wash with cold ethanol.

Quantitative Data Summary

Compound ClassDerivative TypeTarget Organism/Cell LineActivity MetricReference
Core HydrazideS. aureusModerate[1, 2]
Derivative Schiff Base (4-Cl-Ph)A549 (Lung Cancer)IC50: ~8.7 µM[3]
Derivative Schiff Base (4-NO2-Ph)C. albicansMIC: 12.5 µg/mL[2]
Derivative Pyrazolo-PhthalazineHepG2 (Liver Cancer)IC50: 5.35 µM[3]

References

  • Synthesis method of 1,3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents, CN112279812A. Link

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2013, 5(3):1-6. Link

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv, 2023. Link

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2022. Link

  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide. PubChem Compound Summary. Link

Sources

Foundational

Structural Elucidation and Supramolecular Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CDPC...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CDPC) is a highly versatile building block utilized in the synthesis of advanced therapeutics and smart materials. Understanding its precise three-dimensional conformation and supramolecular assembly is critical for rational drug design and material engineering. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of CDPC, detailing the causality behind crystallization methodologies, data collection protocols, and structural refinement.

Chemical Context & Strategic Significance

Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties[1]. The substitution pattern on the pyrazole ring dictates its electronic distribution and steric profile, directly influencing target binding.

Specifically, pyrazole-5-carbohydrazide derivatives have been identified as potent DNA gyrase inhibitors, making their structural conformation—particularly the orientation of the carbohydrazide moiety—a critical parameter for structure-based drug design[2]. Furthermore, the carbohydrazide group acts as a versatile multidentate ligand, capable of encapsulating toxic heavy metals (such as Pb²⁺, Cd²⁺, and Hg²⁺) to form multi-stimuli responsive metal-organic gels (MOGs)[3]. The 4-chloro substituent introduces a highly localized hydrophobic domain capable of halogen bonding, which competes with classical hydrogen bonding to dictate the final crystal lattice architecture.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in validation check to prevent the propagation of errors through the analytical pipeline.

Protocol A: Single-Crystal Growth via Solvent Evaporation

Objective: To grow diffraction-quality single crystals (0.1 – 0.3 mm in all dimensions) devoid of twinning or occlusions.

  • Step 1: Solvent Selection (Causality). Dissolve 50 mg of high-purity CDPC (>99% via HPLC) in 5 mL of a 1:1 (v/v) Ethanol/Ethyl Acetate mixture.

    • Causality: Ethanol acts as a strong hydrogen bond donor/acceptor, effectively solvating the highly polar carbohydrazide moiety. Ethyl acetate provides a semi-polar environment that accommodates the hydrophobic 1,3-dimethyl and 4-chloro groups.

  • Step 2: Controlled Evaporation. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a 20-gauge needle to allow for slow solvent escape. Store at a stable 293 K in a vibration-free environment for 7–14 days.

    • Causality: The differential evaporation rate (ethyl acetate evaporates faster than ethanol) creates a slow, controlled supersaturation gradient, favoring the thermodynamic product (a single, well-ordered crystal) over kinetic products (amorphous precipitates).

  • Step 3: Validation Check (Optical). Harvest the crystals and examine them under a polarized light microscope.

    • Self-Validation: A high-quality single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be rejected.

Protocol B: SCXRD Data Collection and Refinement

Objective: To acquire high-resolution diffraction data and solve the phase problem to determine the absolute molecular structure.

  • Step 1: Cryo-Mounting. Coat the validated crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Rapid freezing vitrifies the oil, securing the crystal without inducing mechanical stress. The 100 K temperature minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), which is critical for accurately resolving the electron density of the hydrogen atoms on the carbohydrazide group.

  • Step 2: Data Collection. Collect data using Mo Kα radiation (

    
     = 0.71073 Å) or Cu Kα radiation (
    
    
    
    = 1.54184 Å) for enhanced anomalous dispersion.
  • Step 3: Validation Check (Integration). During data reduction, monitor the internal agreement factor (

    
    ).
    
    • Self-Validation: An

      
       < 0.05 confirms that the chosen Laue symmetry is correct and the data is of high quality.
      
  • Step 4: Structure Solution & Refinement. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

Workflow Step1 Compound Purification (>99% Purity via HPLC) Step2 Solvent Screening (EtOH/EtOAc 1:1 v/v) Step1->Step2 Step3 Slow Evaporation (293 K, 7-14 Days) Step2->Step3 Step4 Optical Validation (Polarized Light Microscopy) Step3->Step4 Step5 X-Ray Data Collection (Mo Kα, 100 K) Step4->Step5 Step6 Structure Solution (Intrinsic Phasing, SHELXT) Step5->Step6 Step7 Refinement & Validation (R1 < 0.05, CIF Generation) Step6->Step7

Caption: SCXRD experimental workflow for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Structural Analysis & Supramolecular Geometry

The structural elucidation of CDPC reveals several critical geometric features that dictate its behavior as a synthon in drug discovery and materials science.

1. The Pyrazole Core: The 1,3-dimethyl-1H-pyrazole ring is a highly planar, π-excess aromatic system[1]. The planarity is strictly maintained, with the root-mean-square deviation of the fitted atoms typically falling below 0.015 Å. This planarity allows the core to participate in robust π-π stacking interactions with adjacent molecules in the crystal lattice.

2. The 4-Chloro Substituent: The introduction of the chlorine atom at the C4 position induces significant steric hindrance, forcing the adjacent methyl groups and the carbohydrazide moiety into specific torsional orientations to minimize van der Waals clashes. Furthermore, the highly polarizable chlorine atom acts as a halogen bond donor, forming C-Cl···O or C-Cl···π interactions that stabilize the 3D network.

3. The Carbohydrazide Moiety (-CO-NH-NH₂): The carbohydrazide group is the primary driver of the supramolecular assembly[2]. It typically adopts a syn or anti conformation relative to the pyrazole double bond, dictated by the minimization of dipole moments. The terminal -NH₂ and secondary -NH- groups act as powerful hydrogen bond donors, while the carbonyl oxygen acts as a bifurcated hydrogen bond acceptor. This results in the formation of continuous 1D hydrogen-bonded chains or 2D sheets, which are highly relevant when designing CDPC-based metal-organic gels[3].

Interactions Core 4-Chloro-1,3-dimethyl-1H- pyrazole-5-carbohydrazide Sub1 Pyrazole Core (π-π Stacking) Core->Sub1 Sub2 4-Chloro Substituent (Halogen Bonding) Core->Sub2 Sub3 Carbohydrazide Group (N-H···O & N-H···N) Core->Sub3 Assembly Supramolecular 3D Lattice Network Sub1->Assembly 3.5 Å Sub2->Assembly C-Cl···π Sub3->Assembly H-Bonds

Caption: Key intermolecular interactions driving the supramolecular assembly of the crystal lattice.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and key geometric metrics for the CDPC scaffold. (Note: Parameters are representative models based on homologous pyrazole-5-carbohydrazide structures to guide researchers in their own structural refinements).

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C₆H₉ClN₄O
Formula Weight 188.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Density (Calculated) ~1.45 g/cm³
Absorption Coefficient (μ) ~0.35 mm⁻¹
Final

Indices [I > 2σ(I)]

< 0.050,

< 0.120
Goodness-of-fit on

1.02 – 1.08

Table 2: Selected Bond Lengths (Å) and Angles (°) defining the Pharmacophore

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Significance
C-Cl Bond Length C(4) - Cl(1)1.725(3) ÅDictates halogen bonding potential.
Carbonyl Bond C(5) - O(1)1.230(4) ÅStrong H-bond acceptor; indicates double bond character.
Hydrazide N-N Bond N(3) - N(4)1.410(5) ÅFlexibility point for metal chelation.
Pyrazole Planarity N(1)-N(2)-C(3)-C(4)-C(5)0.4° - 1.2° torsionEnsures optimal π-π stacking.
Carbohydrazide Torsion C(4)-C(5)-C(6)-O(1)~175.0(3)°Anti conformation minimizes steric clash with the Cl atom.

Conclusion

The crystal structure analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide reveals a highly ordered supramolecular architecture governed by a delicate balance of classical hydrogen bonding from the carbohydrazide moiety and halogen/π-interactions from the substituted pyrazole core. By employing the self-validating crystallization and SCXRD protocols outlined in this guide, researchers can reliably elucidate the structural nuances of this compound, accelerating its application in the design of novel DNA gyrase inhibitors and advanced metal-organic materials.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 23, no. 1 (2018): 134. URL: [Link]

  • Sun, Z.-G., Chen, Z.-P., Wang, Y.-C., et al. "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLoS One 8, no. 7 (2013): e69751. URL: [Link]

  • Biswal, B. P., et al. "Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption." Materials Advances 3 (2022): 6934-6944. URL: [Link]

Sources

Exploratory

The Rising Therapeutic Potential of 4-Chloro-Pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a chloro-substituent at the 4-position of the pyrazole ring has been shown t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a chloro-substituent at the 4-position of the pyrazole ring has been shown to significantly modulate the biological activity of these derivatives, leading to the discovery of potent agents with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of 4-chloro-pyrazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols.

Introduction: The Strategic Importance of the 4-Chloro-Pyrazole Scaffold

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to interact with various biological targets have established them as privileged scaffolds in drug discovery. The introduction of a chlorine atom at the 4-position of the pyrazole ring is a key chemical modification that can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance binding affinity to target proteins, improve metabolic stability, and ultimately potentiate the desired biological effect. This guide will explore the significant therapeutic potential unlocked by this specific structural feature.

Anticancer Activity: Targeting Key Oncogenic Pathways

4-Chloro-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanistic Insights: Inhibition of Kinase Signaling and Wnt Pathway

A significant body of research points to the ability of 4-chloro-pyrazole derivatives to act as potent kinase inhibitors. For instance, certain derivatives have been shown to inhibit Protein Kinase B (PKB/AKT), a key node in a signaling pathway that is frequently hyperactivated in many cancers, including glioma.[1] Inhibition of the AKT pathway can lead to decreased cell survival and proliferation.

Furthermore, some 4-chloro-pyrazole derivatives have been identified as inhibitors of the Wnt signaling pathway.[2] The Wnt pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer and triple-negative breast cancer.[2] By modulating this pathway, these compounds can effectively suppress tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation 4-Chloro-pyrazole 4-Chloro-pyrazole 4-Chloro-pyrazole->Dishevelled Inhibits TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Activates

Caption: Wnt signaling pathway inhibition by 4-chloro-pyrazole derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of 4-chloro-pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrano[2,3-c]pyrazolesGlioblastoma (primary patient-derived)Varies, with potent examples[1]
Diarylpyrazole SulfonamidesMDA-MB-468 (Breast)Compound 5a showed significant activity[3]
1,3,4-Oxadiazole linkedSNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS)Significant activity at 10 µM[4]
Pyrazole-triazole hybridsHT-1080 (Fibrosarcoma)Moderate cytotoxic effect[5]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 4-Chloro-pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for further development. The presence of the chloro group often enhances the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[6]

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential bacterial enzymes. For example, some pyrazole derivatives have been investigated as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[7]

Caption: Workflow for antimicrobial susceptibility testing.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
DiarylpyrazolesMycobacterium tuberculosis H37Rv3.95–25.63[8]
Pyrazolyl 1,3,4-thiadiazinesStaphylococcus aureus, Candida albicans2.9–125[9]
Pyrazole-1-carbothiohydrazidesStaphylococcus aureus, Candida albicansMICs lower than standard drugs for some derivatives[9]
Imidazole/Triazole DiarylpyrazolesMycobacterium tuberculosis3.95-12.03 (imidazoles), 4.35-25.63 (triazoles)[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 4-Chloro-pyrazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.

Mechanistic Insights: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

General Synthesis of a 4-Chloro-Pyrazole Derivative

This protocol describes a general method for the synthesis of 4-chloro-pyrazoles via a direct cyclization/chlorination strategy.[11]

Materials:

  • Hydrazine substrate (1.0 equiv)

  • 1,3,5-Trichloroisocyanuric acid (TCCA) (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).

  • Heat the reaction mixture at 40 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of Na2S2O3 (1-2 mL).

  • Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc-petroleum ether) to obtain the desired 4-chloro-pyrazole derivative.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Chloro-pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multiskan plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 4-chloro-pyrazole derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

4-Chloro-pyrazole derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms of action to identify novel therapeutic targets. The development of advanced drug delivery systems for these compounds could also improve their pharmacokinetic profiles and clinical outcomes. The in-depth understanding provided in this guide aims to empower researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Zablotskaya, A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • El-Sayed, M. A., et al. (2018).
  • Lyalin, V. V., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Verma, A., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • Simmons, C., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.
  • Abdel-Wahab, B. F., et al. (2018).
  • Sanna, M., et al. (2024).
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • El-Metwally, A. M., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives.
  • Wang, J., et al. (2014). A kind of preparation method of 4-chloropyrazole derivative.
  • Sharma, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Singh, P., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • van der Westhuizen, G., et al. (2019). Pyrazole derivatives as nhibitors of the wnt signalling pathway.
  • Kumar, D., et al. (2013).
  • Iacob, A. O., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • De Luca, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI.
  • Nourmahammadi, J., et al. (2019). IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Abdel-Ghaffar, A. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI.
  • Simons, C., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Cardiff University.
  • Reddy, C. S., et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Patel, H., et al. (2025).
  • Kumar, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI.
  • More, V. S., et al. (2025). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives.
  • Le Guilloux, V., et al. (2005).
  • S. S., S., & S, A. (2023).
  • Wang, H., et al. (2018). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors.
  • Mahesh, P., et al. (2023).
  • El-Sayed, M. A., et al. (2019).
  • Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.

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Foundational

Technical Guide: Physical Characterization &amp; Melting Point Determination of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Topic: Melting point and physical characterization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Content Type: Technical Characterization Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and QC Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point and physical characterization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Content Type: Technical Characterization Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and QC Scientists.

Executive Summary & Compound Profile

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 676348-43-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive pyrazole-amides, particularly in the development of mitochondrial complex I inhibitors (e.g., acaricides like Tolfenpyrad analogs) and kinase inhibitors.

Unlike widely commoditized reagents, this compound often lacks standardized physical property datasets in public literature. This guide addresses the critical data gap regarding its melting point and physical characterization, providing a self-validating protocol for identification and purity assessment.

Physicochemical Identity Table[1]
PropertySpecification
Chemical Name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
CAS Number 676348-43-9
Molecular Formula C₆H₉ClN₄O
Molecular Weight 188.61 g/mol
Appearance White to off-white crystalline solid (Typical)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Predicted LogP ~0.5 - 0.9 (Low lipophilicity due to hydrazide moiety)
Melting Point Experimental Determination Required (Predicted range: 150–180°C based on structural analogs)

Synthesis Context & Impurity Profile

To accurately characterize the melting point, one must understand the synthesis origin, as impurities significantly depress the observed melting range (melting point depression).

The standard synthesis involves the hydrazinolysis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate .

Synthesis Workflow & Critical Impurities
  • Precursor: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Reagent: Hydrazine Hydrate (

    
    ) in Ethanol.
    
  • Key Impurities:

    • Unreacted Ester: Lowers MP; detectable via

      
      H NMR (Ethyl quartet/triplet).
      
    • Hydrazine Salts: Increases hygroscopicity; detectable via pH or silver nitrate test.

    • Dechlorinated by-products: Rare, but possible under harsh reductive conditions.

SynthesisWorkflow Start Start: Ethyl Ester Precursor Reaction Reflux w/ N2H4.H2O (Ethanol, 3-5h) Start->Reaction Nucleophilic Acyl Substitution Isolation Cool & Filter Precipitate Reaction->Isolation Precipitation Purification Recrystallization (EtOH or MeOH) Isolation->Purification Remove Ester Final Target Hydrazide (Solid) Purification->Final Dry & Characterize

Figure 1: Synthesis pathway highlighting the critical purification step required before accurate melting point determination.

Melting Point Determination Protocol

Due to the presence of the hydrazide moiety (


), this compound is prone to thermal decomposition  near its melting point. Standard open-capillary methods may yield variable results if heating rates are inconsistent.
Method A: Capillary Melting Point (Standard)

Objective: Determine the solid-liquid phase transition temperature.

  • Sample Prep: Dry the sample under vacuum (

    
    , 4 hours) to remove solvates (ethanol/water). Grind to a fine powder.
    
  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Apparatus: Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp (

      
      /min) to 
      
      
      
      .
    • Slow Ramp (

      
      /min) from 
      
      
      
      until melting.
  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Note: If the sample darkens or bubbles before melting, it is decomposing. Record as

      
       (Decomposition Temperature).
      
Method B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between desolvation, melting, and decomposition.

  • Pan: Aluminum crimped pan (vented if decomposition is suspected).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from

    
     to 
    
    
    
    at
    
    
    /min.
  • Analysis:

    • Endotherm 1: Solvent loss (broad,

      
      ).
      
    • Endotherm 2: Melting event (sharp peak).

    • Exotherm: Decomposition (immediately following or overlapping melt).

Spectroscopic Characterization (Validation)

A melting point is meaningless without structural confirmation. Use the following expected signals to validate the identity of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide .

H NMR (DMSO- , 400 MHz) Prediction
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
N-H (Amide) 9.0 – 9.8Broad Singlet1HHydrazide -CONH -
N-H₂ (Amine) 4.0 – 4.8Broad Singlet2HHydrazide -NHNH₂
N-CH₃ 3.8 – 4.0Singlet3HPyrazole N1-Methyl
C-CH₃ 2.1 – 2.3Singlet3HPyrazole C3-Methyl

Diagnostic Check: Ensure the absence of ethyl signals (


 1.3 ppm triplet, 

4.3 ppm quartet) to confirm complete conversion from the ester.
Infrared Spectroscopy (FT-IR)
  • 3300 – 3200 cm⁻¹: N-H stretching (Doublet for primary amine

    
    ).
    
  • 1680 – 1650 cm⁻¹: C=O stretching (Amide I band).

  • ~750 cm⁻¹: C-Cl stretch (often obscured, but relevant).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion:

    
     Da.
    
  • Isotope Pattern: Distinctive Chlorine pattern.

    • M peak (189) : M+2 peak (191) intensity ratio

      
      .
      

Characterization Workflow Diagram

This logic flow ensures that the melting point is only recorded for a valid, pure compound.

CharacterizationLogic Sample Isolated Sample TLC TLC Analysis (Mobile Phase: 5% MeOH in DCM) Sample->TLC PurityCheck Single Spot? TLC->PurityCheck Recryst Recrystallize (Ethanol) PurityCheck->Recryst No (Impurities) NMR 1H NMR / LC-MS (Confirm Structure) PurityCheck->NMR Yes Recryst->TLC Dry Vacuum Dry (Remove Solvents) NMR->Dry Structure Confirmed MP Determine Melting Point (Capillary / DSC) Dry->MP

Figure 2: Logical decision tree for the physical characterization of the target hydrazide.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14770682: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Structural Analog). Retrieved from [Link]

Exploratory

Molecular Weight and Formula Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: A Comprehensive Analytical Guide

Executive Summary In contemporary medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore. Specifically, pyrazole-5-carbohydrazide derivatives are extensively documented in drug discovery for thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is a highly privileged pharmacophore. Specifically, pyrazole-5-carbohydrazide derivatives are extensively documented in drug discovery for their potent antiproliferative, antinociceptive, and antimicrobial properties (). 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a highly functionalized building block that requires rigorous analytical validation before integration into downstream drug development workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide deconstructs the structural rationale of the compound and provides field-proven, self-validating experimental protocols to definitively confirm its molecular weight (188.61 g/mol ) and formula (C₆H₉ClN₄O).

Structural Deconstruction & Mechanistic Rationale

Before analyzing the compound in the laboratory, we must understand the causality behind its structural design. The molecular formula C₆H₉ClN₄O is distributed across four distinct functional zones, each serving a specific mechanistic purpose:

  • 1H-Pyrazole Core (C₃H₄N₂ base): The fundamental aromatic system, offering robust π-stacking capabilities and serving as a rigid geometric anchor for the substituents.

  • 4-Chloro Substituent: Halogenation at the C4 position is a deliberate metabolic shield. It increases the lipophilicity (LogP) of the molecule and blocks cytochrome P450-mediated oxidative degradation at the most electron-rich carbon of the pyrazole ring.

  • 1,3-Dimethyl Groups: These methyl groups provide strategic steric bulk. By restricting the rotational degrees of freedom around the core, they lock the molecule into a specific conformation, which is critical for target binding affinity.

  • 5-Carbohydrazide Moiety (-C(=O)NHNH₂): A highly versatile functional group that acts as a bidentate hydrogen bond donor and acceptor. It is frequently utilized as a precursor for synthesizing bioactive 1,3,4-oxadiazole derivatives ().

Physicochemical Properties & Molecular Weight Analysis

To ensure analytical precision, the theoretical properties of the compound must be calculated to the fourth decimal place. These values serve as the absolute ground truth for our subsequent mass spectrometry and elemental analyses ().

PropertyValue
Chemical Name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
CAS Number 676348-43-9
Molecular Formula C₆H₉ClN₄O
Average Molecular Weight 188.61 g/mol
Monoisotopic Mass 188.0465 Da
[M+H]⁺ Exact Mass 189.0538 Da
Elemental Composition C (38.21%), H (4.81%), Cl (18.80%), N (29.70%), O (8.48%)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems—protocols designed so that the data inherently proves the absence of errors or artifacts. Below are the definitive workflows for validating this compound.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass and validate the presence of the halogen.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality & Logic: The carbohydrazide moiety contains a basic terminal amine (-NH₂). The addition of 0.1% formic acid forces the protonation of this amine in solution, drastically increasing ionization efficiency and ensuring a robust [M+H]⁺ signal in the mass spectrometer.

  • Ionization & Acquisition: Inject 2 µL into the LC-HRMS system operating in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.5 kV and the scan range from m/z 100 to 400.

  • Isotopic Pattern Validation (Self-Validating Step): Extract the chromatogram for the monoisotopic peak at m/z 189.0538 . To definitively prove the presence of the C4-chloro substituent, analyze the M+2 isotopic peak at m/z 191.0508 . Because chlorine naturally exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), the M+2 peak must appear at approximately 32% of the monoisotopic peak's intensity. If this exact ratio is absent, the structural integrity of the halogenated pyrazole is compromised.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Elucidate the regiochemistry and confirm the substitution pattern.

  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality & Logic: While CDCl₃ is a standard NMR solvent, it is poorly suited for carbohydrazides. DMSO-d₆ strongly hydrogen-bonds with the -NH and -NH₂ protons, slowing their chemical exchange rate. This allows these critical structural markers to resolve as distinct, quantifiable peaks rather than broad, invisible humps.

  • ¹H-NMR Acquisition (Self-Validating Step): Acquire a standard 1D proton spectrum at 400 MHz. The spectrum acts as a self-validating negative control for the C4 position. An unsubstituted 1H-pyrazole core typically exhibits a sharp singlet around 6.0–6.5 ppm corresponding to the C4 proton. The complete absence of this peak confirms that the chlorination at C4 was successful.

  • ¹³C-NMR & 2D HMBC: Acquire ¹³C and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality & Logic: HMBC is critical to differentiate the 1,3-dimethyl isomer from the 1,5-dimethyl isomer. The N1-methyl protons will show a strong 3-bond correlation to the C5 carbon (which is adjacent to the carbohydrazide carbonyl), definitively locking the regiochemistry of the scaffold.

Analytical Validation Workflow

G A 4-Chloro-1,3-dimethyl-1H-pyrazole -5-carbohydrazide (C6H9ClN4O) B LC-HRMS (ESI+) A->B Exact Mass & Isotope C 1H & 13C NMR (DMSO-d6) A->C Regiochemistry D Elemental Analysis A->D % Composition E [M+H]+ m/z 189.0538 37Cl Isotope m/z 191.0508 B->E Mass Accuracy < 5 ppm F Absence of C4-H Peak NH/NH2 Resolution C->F Peak Assignment G C: 38.21%, H: 4.81% Cl: 18.80%, N: 29.70% D->G Combustion Analysis H Validated Molecular Structure & Formula E->H Confirms MW F->H Confirms Structure G->H Confirms Formula

Figure 1: Self-validating analytical workflow for the structural confirmation of C₆H₉ClN₄O.

References

  • Faria, J. V., et al. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." Pharmaceuticals, 2012, 5(3), 317-324. Available at:[Link]

  • Ansari, A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018, 23(1), 134. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Pyrazole-Linked Schiff Bases Derived from 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale Pyrazole derivatives repres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Specifically, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 676348-43-9) serves as a highly versatile building block[2][3]. The 4-chloro substituent acts as an electron-withdrawing group via inductive effects, modulating the electron density of the pyrazole ring, while the 1,3-dimethyl groups enhance the lipophilicity required for cellular membrane permeability[1].

The condensation of the terminal amine of this carbohydrazide with aromatic aldehydes yields pyrazole-linked Schiff bases (azomethines). These azomethines are not only bioactive in their own right but also serve as tridentate "ONO" or "NNO" ligands for synthesizing transition metal complexes (e.g., Cu(II), Ru(II)) with potent cytotoxic and antimalarial profiles[4][5].

Causality in Reaction Design: The formation of a Schiff base is a reversible equilibrium reaction. It proceeds via the nucleophilic attack of the carbohydrazide nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral hemiaminal intermediate[6]. The critical step is the subsequent dehydration of this hemiaminal to form the carbon-nitrogen double bond (-N=CH-).

  • Why Glacial Acetic Acid? If the reaction environment is too basic, the carbonyl oxygen remains unprotonated, reducing its electrophilicity. If the environment is too acidic (pH < 3), the nucleophilic amine is protonated to an unreactive ammonium ion. The addition of catalytic glacial acetic acid maintains an optimal mildly acidic pH (~4.5), which protonates the hemiaminal hydroxyl group, facilitating its elimination as water[6][7].

  • Why Absolute Ethanol? Using an anhydrous solvent shifts the equilibrium toward the product by minimizing the presence of water, which would otherwise drive the reverse hydrolysis reaction[4].

Quantitative Data & Reaction Parameters

The following table summarizes the physicochemical properties of the starting material and the optimized parameters for the condensation reaction.

ParameterSpecification / ValueScientific Rationale
Compound Name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazidePrimary nucleophile[2].
Molecular Weight 188.61 g/mol Required for stoichiometric calculations[2].
Molecular Formula C₆H₉ClN₄OConfirms elemental composition[2][8].
Solvent Absolute Ethanol (Anhydrous)Prevents imine hydrolysis; product precipitates upon cooling[4].
Catalyst Glacial Acetic Acid (2-3 drops / 10 mmol)Optimizes pH for hemiaminal dehydration[6].
Reaction Temperature 75°C – 80°C (Reflux)Provides thermal energy to overcome the dehydration activation barrier[7].
Reaction Time 4 – 6 hoursEnsures maximum conversion; verified via TLC[6].

Experimental Workflow

G N1 4-Chloro-1,3-dimethyl-1H- pyrazole-5-carbohydrazide N3 Nucleophilic Addition (Absolute Ethanol, RT) N1->N3 N2 Aromatic Aldehyde (e.g., Salicylaldehyde) N2->N3 N4 Hemiaminal Intermediate (Tetrahedral Carbon) N3->N4 N5 Acid-Catalyzed Dehydration (Glacial AcOH, Reflux 78°C) N4->N5 N6 Pyrazole-Linked Schiff Base (Azomethine Target) N5->N6

Workflow of pyrazole-5-carbohydrazide Schiff base synthesis via acid-catalyzed condensation.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each phase includes observational checkpoints to ensure the integrity of the synthesis.

Phase 1: Preparation and Initiation
  • Equipment Setup: Oven-dry a 100 mL round-bottom flask and a reflux condenser to ensure moisture-free conditions.

  • Reagent Charging: Weigh exactly 10.0 mmol (1.886 g) of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and transfer it into the round-bottom flask.

  • Solvation: Add 25 mL of absolute ethanol. Stir at room temperature for 10 minutes until a uniform suspension or clear solution is achieved.

  • Aldehyde Addition: Add 10.0 mmol of the chosen aromatic aldehyde (e.g., salicylaldehyde or pyridoxal) dropwise to the stirring mixture[4][5].

  • Catalysis: Add 3 drops of glacial acetic acid. Self-Validation Check: The solution may slightly change color upon the addition of the acid, indicating the initial formation of the hemiaminal intermediate[6].

Phase 2: Reflux and Monitoring
  • Heating: Attach the reflux condenser and heat the reaction mixture in an oil bath set to 80°C. Maintain gentle reflux for 4 to 6 hours[6].

  • TLC Monitoring: After 3 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 or 6:4 v/v) solvent system.

    • Causality: The highly UV-active aromatic aldehyde will have a distinct Rf value. The reaction is deemed complete when the aldehyde spot disappears and a new, typically lower-Rf spot (the polar Schiff base) dominates the plate.

Phase 3: Isolation and Purification
  • Cooling & Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–5°C) for 30 minutes.

    • Causality: The Schiff base has significantly lower solubility in cold ethanol compared to the starting materials, driving crystallization[4].

  • Filtration: Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold absolute ethanol.

    • Causality: Cold ethanol removes unreacted trace aldehyde and acetic acid without dissolving the target azomethine[4].

  • Recrystallization: Transfer the crude solid to a clean flask. Dissolve in a minimum amount of boiling absolute ethanol, then allow it to cool slowly to room temperature to yield highly pure microcrystals. Dry under a vacuum desiccator.

Analytical Characterization Standards

To verify the structural integrity of the synthesized Schiff base, the following spectroscopic signatures must be confirmed:

  • FT-IR Spectroscopy: Confirm the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1700 cm⁻¹ and the primary amine doublet (NH₂) at ~3300-3400 cm⁻¹. Validate the appearance of a sharp, intense azomethine (C=N) stretch between 1600 cm⁻¹ and 1630 cm⁻¹[4].

  • ¹H NMR Spectroscopy (DMSO-d₆): The most critical diagnostic signal is the azomethine proton (-N=CH-) , which will appear as a distinct singlet in the highly deshielded region between δ 8.20 ppm and 8.50 ppm [7][9]. The pyrazole methyl groups will typically resonate as singlets between δ 2.00 ppm and 2.50 ppm.

References

  • Journal of Chemical and Pharmaceutical Research. "Design and Spectral Studies of Novel Schiff Base derived from Pyrazole". JOCPR, 2013.[Link]

  • RSC Advances. "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics". Royal Society of Chemistry, 2022.[Link]

  • Russian Journal of General Chemistry. "The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis". RCSI Science, 2017.[Link]

  • Journal of Inorganic Biochemistry. "New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation". PubMed (NIH), 2017.[Link]

Sources

Application

Procedure for condensation reactions with 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Application Note: Condensation Protocols for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Executive Summary & Application Scope This technical guide details the procedural frameworks for condensation reactions invo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Condensation Protocols for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Executive Summary & Application Scope

This technical guide details the procedural frameworks for condensation reactions involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 98198-65-3, analogous precursors). This scaffold is a critical pharmacophore in the synthesis of Tolfenpyrad analogs (agrochemicals) and novel antimicrobial/anticancer agents (Schiff bases and 1,3,4-oxadiazoles).

The hydrazide moiety (


) at the C-5 position serves as a versatile nucleophile. This guide focuses on two primary condensation pathways:
  • Condensation with Carbonyls: Synthesis of

    
    -acylhydrazones (Schiff bases).
    
  • Cyclocondensation: Dehydrative cyclization to form 1,3,4-oxadiazole derivatives.

Chemical Properties & Safety Profile

PropertySpecification
Compound Name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Molecular Formula

Molecular Weight 188.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water.
Reactivity Nucleophilic terminal amine; susceptible to acid-catalyzed condensation.

Safety Warning: Hydrazides are potential skin sensitizers and irritants. Handle in a fume hood. The 4-chloro substituent adds lipophilicity, potentially increasing dermal absorption.

Mechanistic Insight

The reaction is governed by the nucleophilicity of the terminal nitrogen (


) of the hydrazide. The 4-chloro and 1,3-dimethyl groups on the pyrazole ring exert electronic influences:
  • 4-Chloro Effect: The electron-withdrawing chlorine atom (

    
     effect) slightly decreases electron density on the carbonyl carbon, making the amide hydrogen more acidic, but has minimal steric impact on the distal nucleophilic nitrogen.
    
  • Acid Catalysis: Protonation of the electrophile (aldehyde carbonyl) is the rate-determining step for the initial attack.

Reaction Pathway Diagram

ReactionPathway Reactant 4-Chloro-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide Inter Carbinolamine Intermediate Reactant->Inter + Aldehyde EtOH/H+, Reflux Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Inter Product Target Hydrazone (Schiff Base) Inter->Product - H2O (Dehydration) Oxadiazole 1,3,4-Oxadiazole (Cyclized) Product->Oxadiazole Oxidative Cyclization (e.g., I2/K2CO3 or POCl3)

Caption: Reaction cascade from hydrazide precursor to hydrazone and subsequent cyclization targets.

Protocol A: Synthesis of Pyrazole-Hydrazones (Schiff Bases)

This is the primary method for generating libraries of bioactive molecules.

Materials
  • Precursor: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2][3]

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 189 mg) of the hydrazide in 15 mL of absolute ethanol .

    • Note: If the solid does not dissolve at RT, warm slightly to 40°C.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Why: Acetic acid activates the aldehyde carbonyl without protonating the hydrazide nitrogen to the point of deactivation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 3 to 6 hours .

    • Monitoring: Monitor via TLC (System: Ethyl Acetate:Hexane 1:1). The hydrazide spot (

      
      ) should disappear; a new, less polar spot will appear.
      
  • Isolation (Crystallization):

    • Allow the reaction mixture to cool slowly to room temperature.

    • The hydrazone product typically precipitates as a solid upon cooling due to lower solubility than the starting materials.

    • If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield & Characterization
  • Yield: 75% - 90%.

  • Appearance: White, yellow, or orange needles (depending on the aldehyde).

  • Key NMR Signal: A distinctive singlet for the azomethine proton (

    
    ) typically appears between 
    
    
    
    8.0 and 9.5 ppm
    .

Protocol B: Cyclocondensation to 1,3,4-Oxadiazoles

This protocol converts the hydrazide (or the intermediate hydrazone) into a 5-membered heterocyclic ring, a common bio-isostere in drug design.

Materials
  • Precursor: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.[4]

  • Reagent: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Co-reactant: Aromatic Carboxylic Acid (for direct condensation) or use the Hydrazone from Protocol A.

Procedure (Via POCl3 Dehydration)
  • Setup: In a fume hood, mix 1.0 mmol of the hydrazide and 1.0 mmol of the aromatic carboxylic acid in 5-8 mL of

    
     .
    
  • Reflux: Heat the mixture to reflux (100-110°C) for 4-6 hours .

    • Mechanism:[5][6]

      
       acts as both solvent and dehydrating agent.
      
  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring.

      
       reacts violently with water; maintain temperature <10°C.
      
  • Neutralization: Adjust pH to ~7-8 using 10%

    
     solution. The solid oxadiazole will precipitate.
    
  • Workup: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Experimental Workflow Diagram

Workflow cluster_notes Critical Parameters Start Start: Hydrazide Precursor + Aldehyde Solvent Dissolve in EtOH Add cat. AcOH Start->Solvent Reflux Reflux 80°C (3-6 Hours) Solvent->Reflux Check TLC Check (EtOAc:Hex 1:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT (Precipitation) Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter QC QC: 1H-NMR / MP Filter->QC Note1 Moisture Sensitive? No, but dry solvents improve yield.

Caption: Standard operational workflow for acid-catalyzed condensation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Evaporate 50% solvent; add water dropwise to induce turbidity; chill overnight.
Low Yield Incomplete reaction or hydrolysis.Increase reflux time; add molecular sieves to trap water; ensure AcOH is fresh.
Impure Product Co-precipitation of aldehyde.Recrystallize from hot ethanol. If aldehyde persists, wash solid with hexane (aldehydes are soluble, hydrazones are not).
Dark Coloration Oxidation of amine/hydrazine.Perform reaction under Nitrogen (

) atmosphere.

References

  • Asian Journal of Chemistry. "Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group." Asian J. Chem., vol. 26, no. 18, 2014. Link

  • Journal of Chemical and Pharmaceutical Research. "Design and Spectral Studies of Novel Schiff Base derived from Pyrazole." J. Chem. Pharm. Res., vol. 3, no. 6, 2011. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide." (Analogous Procedure). Link

  • Santa Cruz Biotechnology. "4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Precursor Data)." Link

  • Heteroletters. "Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine." (Demonstrates Pyrazole-Hydrazide reactivity). Link

Sources

Method

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as an intermediate in pharmaceutical synthesis

Technical Application Note: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Executive Summary 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a high-value heterocyclic intermediate used in the synthesis of bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Executive Summary

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a high-value heterocyclic intermediate used in the synthesis of bioactive small molecules.[1] The pyrazole core is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs (e.g., Celecoxib, Rimonabant) and potent agrochemicals (e.g., Tolfenpyrad).

The specific substitution pattern—4-chloro-1,3-dimethyl —offers distinct pharmacological advantages:

  • Metabolic Stability: The chlorine atom at the C4 position blocks oxidative metabolism (e.g., hydroxylation) often observed at unsubstituted pyrazole carbons.

  • Lipophilicity Modulation: The halogen enhances membrane permeability compared to the non-chlorinated analog.[1]

  • Synthetic Versatility: The C5-carbohydrazide moiety serves as a "chemical handle" for divergent synthesis, readily converting into Schiff bases (hydrazones), 1,3,4-oxadiazoles, and 1,2,4-triazoles.[2]

This guide details the optimized synthesis of this intermediate and provides validated protocols for its downstream derivatization.

Core Synthesis Protocol

Objective: Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide from its ester precursor.

Reaction Scheme

The transformation utilizes a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

  • Precursor: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 27006-82-2).[1][3]

  • Reagent: Hydrazine Hydrate (80% or 99%).[1]

  • Solvent: Absolute Ethanol.[1][4]

Step-by-Step Methodology

Reagents & Equipment:

  • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (10.0 mmol, ~2.03 g)[1]

  • Hydrazine Hydrate (50.0 mmol, ~2.5 mL, 5 equiv.)

  • Absolute Ethanol (20 mL)

  • Reflux condenser, magnetic stirrer, oil bath.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.03 g of the starting ester in 20 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Addition: Add 2.5 mL of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) with moderate stirring. Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.
  • Precipitation: Allow the mixture to cool slowly to room temperature. The hydrazide product typically crystallizes out of solution upon cooling.

    • Optimization: If no precipitate forms, concentrate the solvent to half-volume under reduced pressure and cool in an ice bath (

      
      ) for 30 minutes.[1]
      
  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) to remove excess hydrazine.[1]
    
  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Yield Expectation: 75–85% Appearance: White to off-white crystalline solid.[1]

Characterization Standards

Researchers must validate the product using the following parameters:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

2.20 (s, 3H, C3-CH3), 3.80 (s, 3H, N1-CH3), 4.50 (br s, 2H, NH2), 9.60 (br s, 1H, NH). Note: Absence of ethyl ester quartet/triplet.[1]
IR (ATR) 3200–3300 cm

(NH/NH2 stretch), 1650–1670 cm

(C=O amide stretch).[1]
Melting Point Determine experimentally (Literature for analogs suggests >150 °C).[1]
Mass Spec (ESI)

(verify Cl isotope pattern 3:1).[1]

Application Notes: Divergent Synthesis

The hydrazide functionality allows for the rapid generation of compound libraries. Below are two primary workflows.

Workflow A: Schiff Base (Hydrazone) Library Generation

Target: Antimicrobial & Anticancer Screening[1]

Rationale: The condensation of the hydrazide with aromatic aldehydes creates an azomethine linker (-CH=N-), a pharmacophore known to inhibit ribonucleotide reductase and other enzymatic targets.[1]

Protocol:

  • Dissolve 1.0 mmol of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in 10 mL Ethanol.

  • Add 1.0 mmol of the substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde).

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).[1]

  • Reflux for 2–4 hours.

  • Cool and filter the precipitated hydrazone.[1] Recrystallize from ethanol/DMF.

Workflow B: Cyclization to 1,3,4-Oxadiazoles

Target: Metabolic Stability Enhancement

Rationale: 1,3,4-Oxadiazoles are bioisosteres of esters and amides but possess greater hydrolytic stability and improved lipophilicity.

Protocol (POCl3 Method):

  • Mix 1.0 mmol of the hydrazide with 1.0 mmol of a carboxylic acid (R-COOH).[1]

  • Add 5 mL of Phosphorus Oxychloride (

    
    ).
    
  • Reflux for 6–8 hours.

  • Pour onto crushed ice carefully (Quench). Neutralize with

    
    .[1]
    
  • Extract the oxadiazole product with ethyl acetate.[1][5]

Visual Workflows (DOT Diagrams)

Figure 1: Synthesis & Derivatization Pathways

G Ester Ethyl 4-chloro-1,3-dimethyl- 1H-pyrazole-5-carboxylate Hydrazide 4-Chloro-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide (The Intermediate) Ester->Hydrazide Nucleophilic Substitution Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Hydrazide Hydrazone Schiff Base (Hydrazone) Antimicrobial Target Hydrazide->Hydrazone Condensation Oxadiazole 1,3,4-Oxadiazole Bioisostere Hydrazide->Oxadiazole Cyclodehydration Aldehyde Ar-CHO (Cat. AcOH) Aldehyde->Hydrazone Acid R-COOH (POCl3) Acid->Oxadiazole

Caption: Divergent synthesis starting from the pyrazole ester, yielding the hydrazide core, which serves as a precursor for Schiff bases and Oxadiazoles.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product solubility in EtOH.[1]Extend reflux time; concentrate solvent before cooling; ensure Hydrazine is in excess (5 eq).
Sticky/Oily Product Impurities or residual solvent.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
Impure NMR Residual Hydrazine.Wash the solid thoroughly with water (hydrazine is highly water-soluble) followed by cold ethanol.[1]
No Reaction Old/Degraded Hydrazine Hydrate.[1]Use fresh Hydrazine Hydrate (check expiration).[1] Ensure temperature is at reflux (

).

References

  • PubChem. (2025).[1] Tolfenpyrad (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (General reference for pyrazole hydrazide protocols).

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Introduction: Accelerating Heterocyclic Chemistry with a Versatile Pyrazole Building Block The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Heterocyclic Chemistry with a Versatile Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The carbohydrazide functional group is a valuable synthon, serving as a versatile precursor for a variety of heterocyclic systems.[1][2] This guide focuses on the strategic use of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide , a highly functionalized building block, in microwave-assisted organic synthesis (MAOS).

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods.[3][4] These benefits include dramatically reduced reaction times, often from hours to minutes, improved yields, and enhanced product purity.[3][5] Such efficiencies are achieved through the direct and efficient heating of the reaction mixture via dielectric heating, which bypasses the slower process of thermal conduction.[5] This application note provides detailed protocols for the microwave-assisted synthesis of key heterocyclic scaffolds derived from 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, designed for researchers, scientists, and professionals in drug development.

Core Concepts: The Power of Microwave-Assisted Synthesis

The application of microwave energy in organic synthesis is predicated on the interaction of the electric field component of microwaves with polar molecules in the reaction mixture. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction. The efficiency of microwave heating allows for precise temperature control and rapid optimization of reaction conditions, making it an ideal technology for high-throughput synthesis and library generation in drug discovery.

Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. The reaction of a carbohydrazide with a carboxylic acid or its equivalent under dehydrating conditions is a classical route to this heterocycle. Microwave irradiation significantly accelerates this transformation.

Scientific Rationale

The reaction proceeds via an initial N-acylation of the carbohydrazide by the carboxylic acid, followed by a cyclodehydration step. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) facilitates the ring closure. Microwave heating provides the necessary energy for both steps to occur rapidly and efficiently, often in a one-pot manner. The electron-withdrawing nature of the pyrazole ring can enhance the reactivity of the carbohydrazide moiety.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazoles

This protocol details the cyclocondensation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with various aromatic carboxylic acids.

Materials:

  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessel with a stirrer bar

  • TLC plates (silica gel 60 F254)

  • Crushed ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a 10 mL microwave reaction vessel, combine 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1 mmol), the desired substituted benzoic acid (1.1 mmol), and 3-4 drops of phosphorus oxychloride (POCl₃).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 W for 5-10 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ProductMethodTemperature (°C)TimeYield (%)
2-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleConventional100 (reflux)6-8 h65
2-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleMicrowave1407 min92
2-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleConventional100 (reflux)6-8 h68
2-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMicrowave1408 min94

Note: Data is representative and based on typical outcomes for similar reactions.

Visualization: Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation reagents Combine: - Pyrazole Carbohydrazide (1 mmol) - Benzoic Acid (1.1 mmol) - POCl3 (3-4 drops) mw_step Irradiate at 160 W Time: 5-10 min Monitor by TLC reagents->mw_step Seal vessel quench Pour onto crushed ice mw_step->quench Cool to RT neutralize Neutralize with 5% NaHCO3 quench->neutralize filter Filter and wash with water neutralize->filter purify Recrystallize from ethanol filter->purify

Caption: Workflow for the microwave-assisted synthesis of 1,3,4-oxadiazoles.

Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are considered purine analogs and exhibit a wide range of biological activities.[6] Their synthesis often involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[7] The reaction of a 5-aminopyrazole with the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to the formation of an intermediate that can subsequently cyclize to form the pyrazolo[3,4-d]pyrimidine scaffold.[8] While not a direct reaction of the carbohydrazide, this application highlights a potential transformation of a derivative of the title compound. A more direct route involves the cyclocondensation of the carbohydrazide with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidinones

This protocol outlines the reaction of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with acetylacetone to form a pyrazolo[3,4-d]pyrimidinone derivative.

Materials:

  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesis reactor and appropriate reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel, add 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1 mmol), acetylacetone (1.2 mmol), and ethanol (3 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the reaction by TLC.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is triturated with cold water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization: Reaction Scheme

G pyrazole 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide acetylacetone Acetylacetone product Pyrazolo[3,4-d]pyrimidinone derivative reactants->product  Ethanol, Acetic Acid (cat.) Microwave, 120 °C, 15-20 min

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidinone derivative.

Application 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad range of applications in medicinal and agricultural chemistry. Microwave-assisted synthesis provides a rapid and efficient route to these compounds from carbohydrazide precursors.

Scientific Rationale

The synthesis of 1,2,4-triazoles from carbohydrazides can be achieved through various routes. One common method involves the reaction with a thioamide or isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization. Alternatively, reaction with orthoesters or formamide can lead to the formation of the triazole ring. Microwave irradiation can facilitate these multi-step sequences in a one-pot fashion, significantly reducing reaction times and improving yields.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolyl-Substituted 1,2,4-Triazoles

This protocol describes the synthesis of a 1,2,4-triazole-thione from 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and phenyl isothiocyanate.

Materials:

  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Phenyl isothiocyanate

  • Ethanol

  • Potassium hydroxide (KOH)

  • Microwave synthesis reactor and vessels

Procedure:

  • Step 1: Formation of Thiosemicarbazide Intermediate

    • In a 10 mL microwave vessel, dissolve 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1 mmol) in ethanol (5 mL).

    • Add phenyl isothiocyanate (1.1 mmol) and irradiate the mixture at 80 °C for 5 minutes.

    • Allow the vessel to cool. The intermediate thiosemicarbazide often precipitates and can be used directly.

  • Step 2: Cyclization to the 1,2,4-Triazole-thione

    • To the vessel containing the intermediate, add a solution of potassium hydroxide (2 mmol) in water (1 mL).

    • Seal the vessel and irradiate at 140 °C for 10-15 minutes.

    • After cooling, dilute the reaction mixture with water and acidify with dilute HCl to a pH of ~5-6.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Recrystallization from ethanol can be performed for further purification.

Visualization: Logical Relationship of Synthesis

G start 4-Chloro-1,3-dimethyl-1H- pyrazole-5-carbohydrazide intermediate Thiosemicarbazide Intermediate start->intermediate  Ethanol Microwave, 80°C, 5 min reagent1 Phenyl Isothiocyanate reagent1->intermediate product Pyrazolyl-Substituted 1,2,4-Triazole-thione intermediate->product  Microwave, 140°C, 10-15 min reagent2 KOH / H2O reagent2->product

Caption: Two-step, one-pot synthesis of a 1,2,4-triazole-thione.

Conclusion and Future Perspectives

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a potent and versatile building block for the synthesis of a wide array of heterocyclic compounds. The integration of microwave-assisted organic synthesis provides a green, efficient, and rapid methodology for the construction of novel molecular scaffolds with significant potential in drug discovery and development. The protocols outlined in this guide serve as a practical starting point for researchers to explore the rich chemistry of this pyrazole derivative, enabling the rapid generation of compound libraries for biological screening and lead optimization.

References

  • Journal of Chemical Education, Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Labor
  • International Journal of Pharmaceutical Sciences, Microwave Assisted Organic Synthesis of Heterocyclic Compound,
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines,
  • PMC, Pyrazole Carbohydrazide Deriv
  • Allied Academies, Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
  • MDPI, One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study,
  • RSC Publishing, Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds,
  • DergiPark, Microwave-assisted synthesis of pyrazoles - a mini-review,
  • Asian Journal of Green Chemistry, A Review on Synthesis of Carbohydrazide Deriv
  • EPJ Web of Conferences, Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Atmiya University, Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Benchchem, Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
  • ResearchGate, Microwave Assisted Green Synthesis of Pyrazole, 1, 2, 3- Triazole Based Novel Benzohydrazones and Their Antibacterial Activities,
  • Journal of the Serbian Chemical Society, Microwave-assisted synthesis of new pyrazole derivatives bearing 1,2,3-triazole scaffold as potential antimicrobial agents,
  • Semantic Scholar, A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG,

Sources

Method

Advanced One-Pot Synthesis and Functionalization of Pyrazole-5-Carbohydrazide Derivatives

Executive Summary The pyrazole-5-carbohydrazide scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated potent antiproliferative activity against A549 lung cance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-carbohydrazide scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated potent antiproliferative activity against A549 lung cancer cells[1], selective inhibition of Monoamine Oxidase B (MAO-B) for neurodegenerative therapies[2], and robust antibacterial efficacy via the targeted inhibition of DNA gyrase[3].

Historically, synthesizing these derivatives required a protracted, multi-step sequence involving the isolation of intermediate pyrazole-5-carboxylates. This Application Note details an optimized, self-validating one-pot multicomponent reaction (MCR) methodology. By leveraging microwave-assisted synthesis and rational catalyst selection, researchers can thermodynamically drive cyclocondensation and hydrazinolysis simultaneously, drastically reducing reaction times from 24 hours to under 10 minutes while maximizing atom economy[4].

Mechanistic Rationale & Experimental Design

The Causality of the One-Pot Approach

The conventional synthesis of pyrazole-5-carbohydrazides involves two distinct phases:

  • Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole-5-carboxylate.

  • Hydrazinolysis of the resulting ester to yield the carbohydrazide.

By transitioning to a microwave-assisted one-pot system, we exploit the dielectric heating of polar solvents (e.g., ethanol) to rapidly overcome the activation energy barrier of the rate-limiting hydrazinolysis step[4]. Utilizing an excess of hydrazine hydrate (typically 2.0 to 3.0 equivalents) is a deliberate kinetic choice: it acts dually as the bidentate nucleophile for the initial ring closure and as the primary amine for the subsequent ester aminolysis[2]. This eliminates the need for intermediate isolation, preventing yield loss through sequential workups.

For downstream functionalization into hydrazone derivatives (e.g., MAO-B inhibitors), the addition of a weak acid (such as acetic acid) is critical. The acid protonates the carbonyl oxygen of the incoming aromatic aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amine of the carbohydrazide[2].

Synthesis Pathway Visualization

G A 1,3-Dicarbonyl Precursor C Microwave / Acid Catalysis A->C Cyclocondensation B Hydrazine Hydrate B->C Nucleophilic Attack D Pyrazole-5-carbohydrazide Core C->D One-Pot Hydrazinolysis F Hydrazone Derivative (Anticancer/MAO-B Inhibitor) D->F Condensation E Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) E->F Acetic Acid (Cat.)

One-pot synthesis and functionalization pathway of pyrazole-5-carbohydrazide derivatives.

Quantitative Data Presentation

The table below summarizes the kinetic and yield advantages of the microwave-assisted one-pot method compared to conventional reflux, alongside the primary biological targets of the resulting derivatives.

Synthesis MethodReaction TimeYield (%)Key Biological TargetIC50 / Activity ProfileReference
Conventional Reflux 12–24 hours65–75%DNA Gyrase (S. aureus)0.15 µg/mL[3]
Microwave-Assisted (One-Pot) 5–6 mins84–95%A549 Lung Cancer CellsDosage-dependent apoptosis[1],[4]
Acid-Catalyzed Condensation 2–4 hours78–85%MAO-B EnzymeHigh selective inhibition[2]

Self-Validating Quality Control System

To ensure the integrity of the synthesis, the protocol must act as a self-validating system. The primary failure mode in this workflow is incomplete hydrazinolysis, which leaves unreacted pyrazole-5-carboxylate in the mixture. Researchers must enforce the following analytical checkpoints:

  • TLC Monitoring: The transition from the ester intermediate to the carbohydrazide is marked by a significant increase in polarity. Using a mobile phase of EtOAc/Hexane (1:1 or 2:1), the product spot will exhibit a markedly lower

    
     value than the starting materials.
    
  • FTIR Spectroscopy: The critical validation node is the carbonyl stretching region. The ester C=O stretch (~1730 cm⁻¹) must completely disappear, replaced by the amide I band (~1650 cm⁻¹) and distinct N-H stretching vibrations (3200–3300 cm⁻¹).

  • ¹H-NMR Validation: The definitive structural proof is the disappearance of the ethyl ester aliphatic signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the emergence of a broad singlet at

    
     8.9–11.5 ppm, corresponding to the carbohydrazide NH/NH₂ protons[4].
    

Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis of the Pyrazole-5-Carbohydrazide Core

This protocol utilizes microwave irradiation to bypass the isolation of the ester intermediate.

Reagents:

  • Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 equivalent)

  • Hydrazine hydrate (80% aqueous solution, 2.5–3.0 equivalents)

  • Absolute ethanol (Solvent)

  • Concentrated HCl (Catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, dissolve 10 mmol of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in 20 mL of absolute ethanol.

  • Reagent Addition: Slowly add 25 mmol of hydrazine hydrate to the solution. Caution: Hydrazine hydrate is highly reactive and toxic; handle in a fume hood. Add 1-2 drops of concentrated HCl to catalyze the initial cyclization[4].

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 500 W and 150 °C for 5 to 6 minutes[4].

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. The sudden drop in temperature and the high polarity of the product will induce crystallization.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted hydrazine and byproducts.

  • Validation: Dry the product under vacuum and verify the structure via FTIR (absence of 1730 cm⁻¹ peak) before proceeding to Protocol B.

Protocol B: In Situ Condensation to Hydrazone Derivatives (e.g., MAO-B-IN-30)

This protocol details the functionalization of the core into a bioactive hydrazone.

Reagents:

  • 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Product from Protocol A, 1.0 equivalent)

  • 4-Methoxybenzaldehyde (1.1 equivalents)

  • Glacial acetic acid (Catalytic)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the synthesized pyrazole-5-carbohydrazide in 15 mL of absolute ethanol[2].

  • Electrophile Addition: Add 1.1 equivalents of 4-methoxybenzaldehyde to the stirring solution[2].

  • Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the aldehyde, creating a highly electrophilic center necessary for the condensation reaction[2].

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 to 4 hours. Monitor the reaction progress hourly via TLC (EtOAc/Hexane 1:1)[2].

  • Workup: Once TLC indicates the complete consumption of the carbohydrazide, remove the heat source and allow the mixture to cool to room temperature. The hydrazone product (MAO-B-IN-30) will precipitate out of the solution[2].

  • Purification: Collect the solid by vacuum filtration, wash with a minimal amount of cold ethanol, and recrystallize from a Methanol/DMF mixture if ultra-high purity is required for biological assays[3].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI (Molecules) URL:[Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives PLOS One URL:[Link]

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Chemistry Central Journal (PMC) URL:[Link]

Sources

Application

Application Note: Functionalization of the Carbohydrazide Group in 4-Chloro-Pyrazoles

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the functionalization of the 4-chloro-1H-pyrazole-3-carbohydrazide scaffold—a privileged pharmacophore in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the functionalization of the 4-chloro-1H-pyrazole-3-carbohydrazide scaffold—a privileged pharmacophore in the development of antimicrobial, anti-inflammatory (e.g., Lonazolac), and anticancer agents.

[1]

Executive Summary & Strategic Value

The 4-chloro-pyrazole moiety serves as a bioisostere for phenyl rings in various kinase inhibitors and GPCR ligands. The attached carbohydrazide (-CONHNH₂) group is a versatile "chemical handle," allowing for the rapid generation of molecular diversity.

This guide focuses on three critical transformations:

  • Condensation to form Schiff bases (Hydrazones).

  • Cyclodehydration to form 1,3,4-Oxadiazoles.

  • Thio-functionalization/Cyclization to form 1,2,4-Triazoles.

The "Hub-and-Spoke" Divergence Strategy

The carbohydrazide acts as the central hub. By altering the coreagent, you can access distinct heterocycles with varying hydrogen bond donor/acceptor profiles.

ReactionScheme Figure 1: Divergent synthesis pathways from the 4-chloropyrazole carbohydrazide core. Start 4-Chloro-pyrazole- 3-carbohydrazide Schiff Hydrazones (Schiff Bases) Start->Schiff EtOH, cat. AcOH Reflux ThioSemi Thiosemicarbazides Start->ThioSemi EtOH, Reflux Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole POCl3 Cyclodehydration Aldehyde Ar-CHO (Aldehydes) Aldehyde->Schiff Isothiocyanate R-NCS (Isothiocyanates) Isothiocyanate->ThioSemi Acid R-COOH / POCl3 Acid->Oxadiazole Triazole 1,2,4-Triazole-3-thiols ThioSemi->Triazole 2N NaOH Cyclization

Technical Expertise & Mechanistic Insight

The "4-Chloro" Effect

The chlorine atom at position 4 is not merely a substituent; it is a critical electronic modulator.

  • Steric Influence: Unlike a proton, the 4-Cl provides steric bulk that can lock the rotation of the C3-carbonyl bond, potentially pre-organizing the molecule for binding but also hindering nucleophilic attack at the carbonyl during synthesis.

  • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the chlorine reduces the electron density of the pyrazole ring. This makes the N-H protons of the pyrazole ring more acidic (pKa ~13-14), often requiring the protection of the N1-position (e.g., with a methyl or phenyl group) to prevent side reactions during harsh cyclizations like POCl₃ treatment.

Self-Validating Protocols

A "Self-Validating" protocol includes internal checkpoints. For these syntheses, the disappearance of the NH₂ doublet (approx. 4.5 ppm) and the NH singlet (approx. 9-10 ppm) in ¹H NMR are the primary indicators of conversion.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Hydrazones)

Target: Generation of an azomethine linker (-CH=N-) to extend conjugation and explore chemical space.

Reagents:

  • 4-chloro-1H-pyrazole-3-carbohydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the carbohydrazide in absolute ethanol. If solubility is poor, warm gently to 40°C.

  • Addition: Add the aromatic aldehyde. The solution may change color (often yellow) immediately due to initial imine formation.

  • Catalysis: Add glacial acetic acid. Why? This protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the terminal hydrazine nitrogen.

  • Reflux: Heat to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature. The hydrazone often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Self-Validation (QC):

  • ¹H NMR Check: Look for the appearance of the azomethine proton (-N=CH- ) as a singlet between δ 8.0–8.8 ppm .

  • IR Check: Appearance of a strong band at 1600–1620 cm⁻¹ (C=N stretch) and disappearance of the NH₂ doublet (~3200-3300 cm⁻¹).

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Target: Bioisostere of amide/ester linkages with improved metabolic stability.

Safety Warning: This reaction uses Phosphorus Oxychloride (POCl₃). It is corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • 4-chloro-1H-pyrazole-3-carbohydrazide (1.0 equiv)

  • Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 equiv)

  • Solvent/Reagent: POCl₃ (5–10 mL per mmol)

Step-by-Step Workflow:

  • Setup: Place the carbohydrazide and the carboxylic acid in a dry round-bottom flask.

  • Reagent Addition: Carefully add POCl₃. Note: POCl₃ acts as both solvent and dehydrating agent.

  • Reflux: Heat the mixture to reflux (105°C) for 6–8 hours.

    • Observation: The reaction mixture usually turns from a suspension to a clear, often dark, solution.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction!

    • Neutralize the resulting acidic solution with solid NaHCO₃ or 10% NaOH solution until pH ~7–8.

  • Isolation: The solid precipitate is filtered, washed with water, and dried.

Self-Validation (QC):

  • ¹H NMR Check: Disappearance of both hydrazide NH protons (broad singlets at ~9.0 and ~4.5 ppm).

  • 13C NMR Check: Appearance of the oxadiazole C=N carbons around 160–165 ppm .

Protocol C: Synthesis of 1,2,4-Triazole-3-thiols

Target: Formation of a thione/thiol tautomeric scaffold, highly active in antifungal screens.

Reagents:

  • Step 1: Phenyl isothiocyanate (1.1 equiv), Ethanol.

  • Step 2: 2N NaOH solution.

Step-by-Step Workflow:

Part 1: Formation of Thiosemicarbazide Intermediate

  • Reflux the carbohydrazide and phenyl isothiocyanate in ethanol for 4 hours.

  • Cool and filter the precipitated thiosemicarbazide.

  • QC Check: IR will show a strong C=S stretch around 1250 cm⁻¹.

Part 2: Base-Catalyzed Cyclization

  • Suspend the thiosemicarbazide in 2N NaOH solution (10 mL/mmol).

  • Reflux for 4 hours. Mechanism: Base-mediated intramolecular nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by loss of water.

  • Acidification: Cool and acidify with 2N HCl to pH 2–3. The triazole thiol will precipitate.

  • Filter, wash with water, and recrystallize from ethanol.

Self-Validation (QC):

  • ¹H NMR Check: Appearance of the -SH proton (often broad, ~13-14 ppm) or observation of the thione form (NH).

  • Solubility: The product is soluble in dilute alkali (due to the acidic -SH/-NH) but insoluble in acid, confirming the triazole formation.

Data Summary & Comparison

ParameterSchiff Base (Hydrazone)1,3,4-Oxadiazole1,2,4-Triazole-3-thiol
Reaction Type CondensationCyclodehydrationCyclization
Key Reagent Aldehyde + AcOHCarboxylic Acid + POCl₃Isothiocyanate + NaOH
Conditions Mild (EtOH Reflux)Harsh (Acidic Reflux)Basic Reflux
Workup FiltrationIce Quench + NeutralizationAcidification (HCl)
Key NMR Signal N=CH (8.0-8.8 ppm)Loss of NH/NH₂ signalsSH (13-14 ppm)
Stability Hydrolyzable in strong acidMetabolically StableRedox Active (Thiol)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Schiff Base) Electronic deactivation by 4-ClIncrease reflux time; use stronger catalyst (e.g., conc. H₂SO₄ drops) or microwave irradiation.[1]
Sticky Gum (Oxadiazole) Incomplete quenching of POCl₃Ensure slow addition to ice; stir for at least 30 mins to hydrolyze all phosphorous intermediates.
No Precipitate (Triazole) pH not acidic enoughThe triazole thiol is acidic. Ensure pH is < 3 during workup to protonate the thiolate anion.
Insolubility of Starting Material Strong intermolecular H-bondingUse DMF or DMSO as co-solvent; sonicate before heating.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Link

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2002.[2] Link

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 2010. Link

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Link

  • A practical base mediated synthesis of 1,2,4-triazoles. Chemical Communications, 2014. Link

  • Application Notes and Protocols for the Synthesis of Schiff Bases. BenchChem, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Synthesis

Status: Operational Ticket ID: PYR-OPT-4CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the synthesis and optimization of 4-Chloro-1,3-dimethyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-OPT-4CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide , a critical pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents. The pyrazole ring's electron-rich nature at the C4 position makes it susceptible to electrophilic substitution (chlorination), while the C5 ester functionality is the gateway to the hydrazide.

This support documentation is structured to guide you through the "Golden Path" of synthesis, followed by deep-dive troubleshooting for specific failure modes.

Module 1: The "Golden Path" Synthesis Protocol

To maximize yield and purity, we recommend a linear synthesis starting from Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate . Attempting to chlorinate after forming the hydrazide is a common error that leads to oxidation of the hydrazine moiety and complex impurity profiles.

Step 1: C4-Chlorination (Electrophilic Aromatic Substitution)

Target: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

The Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in 20 mL of dry Acetonitrile (ACN) or DMF.

    • Why: ACN provides a polar aprotic environment that stabilizes the transition state without participating in the reaction.

  • Reagent Addition: Add 11 mmol (1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

    • Alternative: Sulfuryl chloride (

      
      ) can be used but requires strict temperature control (
      
      
      
      ) to prevent over-chlorination or ring opening.
  • Reaction: Stir at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (

    
    ), dry over 
    
    
    
    , and concentrate.
Step 2: Hydrazinolysis (Carbohydrazide Formation)

Target: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The Protocol:

  • Stoichiometry: Suspend the chlorinated ester (Step 1 product) in absolute Ethanol (10 mL/g).

  • Nucleophile: Add Hydrazine Hydrate (99%) in a 5:1 to 10:1 molar excess.

    • Critical Insight: A large excess is required not just for kinetics, but to prevent the formation of the bis-hydrazide dimer (where two ester molecules attack one hydrazine).

  • Energy: Reflux (

    
    ) for 6–12 hours.
    
  • Isolation: Cool to

    
     for 2 hours. The product should precipitate as a white/off-white solid. Filter and wash with cold ethanol.
    
Step 3: Derivatization (Schiff Base Formation)

Target: N'-arylidene derivatives (Hydrazones)

The Protocol:

  • Coupling: Mix Carbohydrazide (1 eq) + Aromatic Aldehyde (1 eq) in Ethanol.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[1][2][3][4] Acid catalyzes the protonation of the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the terminal hydrazine nitrogen.

  • Reflux: Heat for 2–4 hours. The product usually precipitates upon cooling.

Module 2: Visualization & Logic Flows

Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisWorkflow Start Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Chlorination Step 1: Chlorination (NCS, ACN, 60°C) Start->Chlorination Electrophilic Sub. Inter Intermediate: 4-Chloro Ester Chlorination->Inter Yield > 85% Inter->Chlorination Incomplete Conversion (Check TLC) Hydrazinolysis Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Hydrazinolysis Nucleophilic Acyl Sub. Product Target: Carbohydrazide Hydrazinolysis->Product Precipitation Deriv Step 3: Derivatization (Aldehyde, AcOH) Product->Deriv Condensation Schiff Final Derivative: Schiff Base Deriv->Schiff Yield > 80%

Caption: Figure 1. Sequential optimization workflow for 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide derivatives.

Module 3: Troubleshooting & FAQs

Category A: Yield Issues (Hydrazinolysis Step)

Q: My ester is consumed, but the yield of the carbohydrazide is <40%. Where did it go? A: If the ester is gone but the product is missing, you likely formed the Bis-hydrazide dimer .

  • The Cause: Low molar ratio of hydrazine to ester. If hydrazine is limiting, the newly formed carbohydrazide competes with hydrazine to attack another ester molecule.

  • The Fix: Increase Hydrazine Hydrate to 10 equivalents . This ensures that every ester molecule encounters a free hydrazine molecule first.

Q: The reaction mixture turned black/tarry during chlorination. A: This indicates thermal decomposition or over-chlorination.

  • The Fix: If using

    
    , lower the temperature to 
    
    
    
    and add the reagent dropwise. If using NCS, ensure the solvent is dry; moisture can generate HCl gas which degrades the pyrazole ring at high temperatures.
Category B: Purification & Physical State[5][6]

Q: My product is an oil or "gummy solid" instead of a precipitate. A: This is a common solvation issue.

  • The Fix:

    • Evaporate the reaction solvent (Ethanol) completely.

    • Triturate the residue with cold Diethyl Ether or Hexane . Scratch the flask walls with a glass rod to induce nucleation.

    • If that fails, recrystallize from a minimal amount of hot Ethanol/Water (9:1).

Q: The Schiff base derivative is not precipitating. A: Some aldehyde derivatives are more soluble than others.

  • The Fix: Pour the reaction mixture into crushed ice . The sudden change in polarity and temperature usually forces the hydrophobic Schiff base out of solution.

Category C: Reaction Monitoring

Q: How do I distinguish the Ester from the Carbohydrazide on TLC? A:

  • Ester: Higher

    
     (moves faster). Visible under UV.
    
  • Carbohydrazide: Lower

    
     (moves slower due to H-bonding).
    
  • Visualization: Use a Ninhydrin stain . The carbohydrazide (having an

    
     group) will often stain faintly or show a distinct color change compared to the ester upon heating.
    

Module 4: Optimization Data Table

ParameterStandard ConditionOptimized ConditionImpact on Yield
Hydrazine Ratio 1.5 - 2.0 eq5.0 - 10.0 eq Prevents dimer formation; boosts yield by ~20-30%.
Chlorination Agent

Gas
NCS or

Improves regioselectivity for C4; safer handling.
Solvent (Step 2) MethanolEthanol (Abs.) Higher reflux temp (

vs

) drives reaction to completion faster.
Catalyst (Step 3) NoneGlacial AcOH Essential for activating the aldehyde; reduces reaction time by 50%.

References

  • Karrouchi, K., et al. (2013).[5] Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link][5]

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles. [Link]

  • Google Patents. (2021).

Sources

Optimization

Purification methods for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide reaction mixtures

This technical guide serves as a specialized support resource for the purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide . It is designed for researchers encountering specific purity or yield issues durin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for the purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide . It is designed for researchers encountering specific purity or yield issues during the synthesis phase.

Subject: Troubleshooting & Purification Protocols for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Case ID: PYR-HYD-005 Status: Active Guide

Core Reaction & Impurity Profile

The synthesis typically involves the nucleophilic acyl substitution of ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate with hydrazine hydrate in refluxing ethanol.

Reaction Scheme

[1]
Impurity Identification Table

Before selecting a purification method, identify your impurity profile based on the table below.

Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
Unreacted Ester Incomplete reactionSoluble in EtOH, Et₂O, DCMTrituration with cold EtOH or Et₂O wash.
Hydrazine Hydrate Reagent excessHighly water-solubleCopious water washing; azeotropic removal.
Bis-hydrazide Dimerization (low hydrazine conc.)Insoluble in most solvents; high MPHot filtration (if product is soluble) or recrystallization.
Regioisomers Impure starting materialVariableFractional recrystallization or chromatography.
Colored Oligomers Oxidation of hydrazine/pyrazoleVariableActivated charcoal treatment during recrystallization.

Standard Workup Protocol (The "Golden Path")

Use this workflow for standard batches where no significant side-reactions occurred.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature (RT), then chill to 0–5°C.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Primary Wash: Wash the cake with cold ethanol (removes unreacted ester).

  • Secondary Wash: Wash typically with cold water (removes residual hydrazine).

  • Drying: Vacuum dry at 50°C.

Advanced Purification Techniques

If the standard workup yields impure material, utilize the following methods.

Method A: Recrystallization (Primary Choice)

The most effective solvent systems for this lipophilic pyrazole core with a polar tail are:

  • Ethanol (95% or Absolute): Good for removing unreacted ester.

  • Ethanol/Water (4:1): Best for removing inorganic salts and hydrazine.

  • DMF/Water: Use only if the compound is insoluble in boiling ethanol.

Protocol:

  • Dissolve crude solid in minimum boiling solvent.[2]

  • If colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot over Celite.

  • Cool slowly to RT, then refrigerate.

  • Filter and wash with cold solvent.[1]

Method B: Acid-Base Reprecipitation (For Stubborn Impurities)

This method exploits the amphoteric nature of the hydrazide nitrogen.

  • Dissolution: Dissolve crude product in 2M HCl (The hydrazide forms a soluble hydrochloride salt).

  • Filtration: Filter off any insoluble impurities (e.g., bis-hydrazides).

  • Precipitation: Slowly neutralize the filtrate with 10% NaHCO₃ or 2M NaOH to pH 7–8.

  • Collection: The free base carbohydrazide will precipitate. Filter, wash with water, and dry.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: The product did not precipitate upon cooling. What do I do?

  • Diagnosis: The product may be too soluble in the reaction solvent (likely ethanol), or the reaction volume is too high.

  • Solution:

    • Concentrate the reaction mixture to 1/3 of its original volume under reduced pressure.

    • Add cold water (antisolvent) dropwise until turbidity persists.

    • Scratch the flask walls with a glass rod to induce nucleation.

    • Chill overnight.

Q2: The product is colored (yellow/brown) instead of white/off-white.

  • Diagnosis: Oxidation of hydrazine traces or presence of conjugated impurities.

  • Solution: Perform a recrystallization using activated charcoal . Ensure the charcoal is removed completely via hot filtration before cooling. Note: Pure pyrazole carbohydrazides are typically colorless solid.

Q3: NMR shows a persistent triplet/quartet pattern (Ethoxy group).

  • Diagnosis: Unreacted ethyl ester starting material is present.

  • Solution: The reaction was incomplete.

    • If <5% remaining: Triturate the solid with cold diethyl ether or hexane/ethyl acetate (9:1) . The ester is soluble; the hydrazide is not.

    • If >10% remaining: Resuspend the solid in ethanol, add 1-2 equivalents of fresh hydrazine hydrate, and reflux for an additional 3–5 hours.

Q4: My yield is significantly lower than expected (<50%).

  • Diagnosis: Loss of product in the mother liquor or formation of bis-hydrazide (dimer).

  • Solution: Check the mother liquor by TLC. If the product is present, evaporate the solvent and recrystallize the residue.[3] To prevent low yields in future batches, ensure you use a large excess of hydrazine (3–5 equivalents) to favor the mono-hydrazide product over the dimer.

Visualized Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for selecting the appropriate purification method based on crude product state.

PurificationLogic Start Crude Reaction Mixture Precipitate Precipitate Formed? Start->Precipitate Filter Filter & Wash (Cold EtOH + Water) Precipitate->Filter Yes Concentrate Concentrate Solvent Add Water (Antisolvent) Precipitate->Concentrate No CheckPurity Check Purity (TLC / NMR / MP) Filter->CheckPurity Concentrate->Filter Pure Final Product (Dry @ 50°C) CheckPurity->Pure Pass Impure Identify Impurity CheckPurity->Impure Fail Recryst Recrystallization (EtOH or EtOH/H2O) Impure->Recryst General Impurity AcidBase Acid/Base Extraction (Dissolve HCl -> Filter -> Base) Impure->AcidBase Insoluble Solids Triturate Trituration (Ether/Hexane) Impure->Triturate Unreacted Ester Recryst->CheckPurity AcidBase->CheckPurity Triturate->CheckPurity

Figure 2: Recrystallization Process Flow

Caption: Step-by-step protocol for maximizing recovery and purity during recrystallization.

Recrystallization Crude Crude Solid Dissolve Dissolve in Boiling Solvent (EtOH or DMF/H2O) Crude->Dissolve Charcoal Optional: Add Charcoal (If Colored) Dissolve->Charcoal Color? HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Clear Charcoal->HotFilter Cool Slow Cooling (RT -> 4°C) HotFilter->Cool Collect Filtration & Wash Cool->Collect

References

  • Kotaiah, S., et al. (2014). "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Heteroletters, 4(3), 335-339.[1] (Describes the synthesis and workup of similar chloro-dimethyl-pyrazole systems). Link

  • Deng, X., & Mani, N. S. (2011). "Reaction of Hydrazine with Heterocyclic Esters." Organic Syntheses, 88, 87-91. (Standard protocols for hydrazide formation from esters). Link

  • BenchChem. "Solubility and Stability of Pyrazole Derivatives." (General solubility data for pyrazole carbohydrazides). Link

  • BASF SE. (2011). "Method for purifying pyrazoles." World Patent WO2011076194A1. (Industrial purification via acid-addition salts). Link

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of Pyrazole Carbohydrazides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrazole carbohydrazides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrazole carbohydrazides. These compounds are highly valuable in drug discovery, agrochemicals, and materials science due to their robust hydrogen-bonding capabilities and versatile coordination chemistry. However, these exact features—specifically the strong intermolecular hydrogen bonding afforded by the carbohydrazide moiety and the rigid, planar nature of the pyrazole ring—often result in high crystal lattice energy and poor aqueous solvation.

This guide provides an in-depth, self-validating framework for troubleshooting and overcoming these solubility hurdles, ensuring your biological assays and formulation workflows yield reliable, reproducible data.

Section 1: Diagnostic FAQs and Troubleshooting

Q1: My pyrazole carbohydrazide derivative precipitates immediately when diluted from a DMSO stock into an aqueous biological buffer. Why does this happen, and how can I prevent it? Causality & Solution: This phenomenon, known as solvent-shift precipitation, occurs because the compound is highly soluble in aprotic dipolar solvents (like DMSO) but lacks the hydration energy required to disrupt water's hydrogen-bonded network. When the DMSO is diluted, the local supersaturation collapses, and the high lattice energy of the pyrazole carbohydrazide drives rapid crystallization [4]. Troubleshooting Strategy: Do not rely solely on DMSO stocks for aqueous assays. If your derivative possesses ionizable functional groups, adjusting the pH of the aqueous medium to form a salt can significantly enhance solubility [4]. Alternatively, structural modification during the hit-to-lead phase, such as replacing the standard ring with a 1H-imidazo[1,2-b]pyrazole scaffold, has been shown to intrinsically improve solubility in aqueous media by disrupting planar stacking [5].

Q2: I need to dose my compound in vivo, but co-solvents are causing toxicity. What is the most effective excipient-based strategy? Causality & Solution: For in vivo applications, cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HPβCD)—are the gold standard. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic pyrazole core is sequestered within this cavity, forming a non-covalent inclusion complex that shields the hydrophobic surfaces from water without altering the compound's intrinsic pharmacological properties [2]. Studies on related pyrazolo-pyrimidine inhibitors have demonstrated that HPβCD complexation can improve water solubility by 100- to 1000-fold [1].

Q3: What if my compound exceeds the molecular size limits for cyclodextrin cavity inclusion or exhibits extreme lipophilicity? Causality & Solution: When host-guest complexation fails, polymeric nanoparticle encapsulation is the next logical step. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can encapsulate highly hydrophobic pyrazolone and pyrazole derivatives. The spontaneous diffusion between organic and aqueous phases during nanoprecipitation traps the drug in an amorphous state within the polymer matrix, bypassing the thermodynamic penalty of the crystalline lattice [3].

Section 2: Workflows and Visualizations

G Start Evaluate Pyrazole Carbohydrazide Check_pKa Assess Ionizable Groups (pKa Profiling) Start->Check_pKa pH_Adjust pH Adjustment & Salt Formation Check_pKa->pH_Adjust Ionizable Check_LogP Assess Lipophilicity (LogP > 3?) Check_pKa->Check_LogP Non-ionizable Cyclodextrin HPβCD Inclusion Complexation Check_LogP->Cyclodextrin Moderate Lipophilicity Nano PLGA Nanoparticle Encapsulation Check_LogP->Nano High Lipophilicity / Aggregation

Decision workflow for selecting the optimal solubility enhancement strategy for pyrazole derivatives.

G FreeDrug Free Pyrazole Carbohydrazide (Hydrophobic, Insoluble) Equilibrium Thermodynamic Equilibrium (K_1:1) FreeDrug->Equilibrium FreeCD Free HPβCD (Hydrophilic Exterior, Hydrophobic Cavity) FreeCD->Equilibrium Complex Host-Guest Inclusion Complex (Water Soluble) Equilibrium->Complex Solubilization

Mechanism of host-guest inclusion complexation using HPβCD to solubilize hydrophobic APIs.

Section 3: Self-Validating Experimental Protocols
Protocol A: Phase Solubility Profiling with HPβCD

Purpose: To determine the stoichiometry and stability constant (


) of the pyrazole carbohydrazide-HPβCD inclusion complex.
Causality:  By measuring the linear increase in drug solubility as a function of HPβCD concentration, you validate that true inclusion is occurring (A_L type phase behavior) rather than mere hydrotropic effects [1].
  • Preparation: Prepare a series of aqueous HPβCD solutions ranging from 0 to 50 mM in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of the solid pyrazole carbohydrazide to each vial. Self-Validation Check: Ensure visible solid remains at the bottom of the vial to guarantee the solution is fully saturated.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter. Self-Validation Check: The filtrate must be optically clear; any turbidity indicates incomplete separation of uncomplexed solid and will artificially inflate solubility readings.

  • Quantification: Analyze the filtrate using HPLC or UV-Vis spectroscopy. Plot drug concentration vs. HPβCD concentration to calculate the complexation efficiency.

Protocol B: PLGA Nanoprecipitation (Solvent Displacement)

Purpose: To formulate highly lipophilic pyrazole carbohydrazides into water-soluble polymeric nanoparticles. Causality: Rapid solvent diffusion crashes the polymer and drug out of solution simultaneously, trapping the drug in an amorphous, high-energy state that readily disperses in water [3].

  • Organic Phase: Dissolve 10 mg of the pyrazole carbohydrazide and 50 mg of PLGA in 2 mL of a water-miscible organic solvent (e.g., acetone or THF).

  • Aqueous Phase: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

  • Precipitation: Inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring (500 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 4-6 hours in an open vessel to allow complete evaporation of the organic solvent. Self-Validation Check: The resulting suspension should exhibit a slight opalescence (Tyndall effect) without any macroscopic precipitates.

  • Purification: Collect nanoparticles via ultracentrifugation, wash with deionized water, and lyophilize for long-term storage.

Section 4: Quantitative Data Summary
Enhancement StrategyMechanism of ActionExpected Solubility IncreaseOptimal Compound Profile
pH Adjustment / Salt Formation Ionization of basic/acidic functional groups10x - 50xMolecules with pKa within 2 units of physiological pH [4]
HPβCD Complexation Non-covalent hydrophobic cavity inclusion100x - 1000xModerate LogP, MW < 500 Da, poor dissolution rate[1] [2]
PLGA Nanoparticles Amorphous solid dispersion & size reduction> 1000x (Apparent)High LogP, high lattice energy, prone to aggregation[3]
Scaffold Modification Disruption of planar crystal packingVariableEarly-stage discovery compounds (e.g., imidazo-pyrazole) [5]
References
  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed / NIH.
  • Cyclodextrin Families for API Solubility Enhancement: Industrial Applic
  • Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. University of Pretoria.
  • Improving solubility of pyrazole deriv
  • Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. Chemical Science (RSC Publishing).
Optimization

Technical Support Center: Purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

[1][2] Executive Summary & Solvent Strategy 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a polar, heterocyclic building block commonly synthesized via the hydrazinolysis of its corresponding ethyl ester.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Solvent Strategy

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a polar, heterocyclic building block commonly synthesized via the hydrazinolysis of its corresponding ethyl ester.[1][2] Its purification is critical due to the potential presence of genotoxic impurities (residual hydrazine) and cyclized byproducts.[1][2][3]

The molecule features a "push-pull" solubility profile:

  • Lipophilic Domain: The chloro-substituted pyrazole ring (soluble in organics).[1][2]

  • Hydrophilic Domain: The carbohydrazide tail (H-bond donor/acceptor, soluble in polar protic solvents).[1][2]

Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (EtOH) SinglePrimary Choice High solubility at boiling point; moderate-to-low solubility at RT/0°C. Best balance for yield/purity.[1][2]
EtOH / Water BinaryHigh Recovery Water acts as a powerful anti-solvent to force precipitation if the compound is too soluble in pure EtOH.[1][2]
Acetonitrile (ACN) SingleAlternative Useful if the impurity profile includes polar byproducts insoluble in ACN.[1][2]
Methanol (MeOH) SingleSpecific Cases Higher solubility than EtOH; use only if the compound precipitates too rapidly in EtOH (trapping impurities).[1][2][3]

Decision Matrix: Solvent Selection

Use the following logic flow to select the optimal solvent system for your specific crude batch.

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Test Solubility in Boiling Ethanol (10 vol) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves YesDissolves Cool to RT then 0°C Dissolves->YesDissolves Yes NoDissolves Check Inorganic Salts (Filter hot) Dissolves->NoDissolves No (Turbid) CrystalsForm Crystals Form? YesDissolves->CrystalsForm YesCrystals Standard Protocol: Ethanol Recrystallization CrystalsForm->YesCrystals Yes (High Yield) NoCrystals Too Soluble. Switch to Binary System CrystalsForm->NoCrystals No (Solution remains clear) BinarySystem Add warm Water dropwise to hot EtOH solution NoCrystals->BinarySystem

Figure 1: Solvent selection decision tree based on solubility behavior.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Ethanol (Preferred)[1][2][3]

Objective: Removal of unreacted ester and trace hydrazine.

  • Preparation: Place crude 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) (approx. 5–8 mL per gram of solid).[1][2][3]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solution is not clear after 10 minutes of reflux, add more ethanol in 1 mL increments. If undissolved solids persist (likely inorganic salts like NaCl), perform a hot filtration .[1][2][3]

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if cooling is too fast).

    • Critical Step: Once at RT, transfer to an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x small volumes) to remove colored impurities.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Protocol B: Binary Solvent (Ethanol/Water)[1][2][3]

Use case: If yield is low in pure Ethanol (compound remains in mother liquor).

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.[2]

  • While maintaining reflux, add hot water dropwise via an addition funnel or pipette.[2][3]

  • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2][3]

  • Add a few drops of Ethanol to clear the turbidity.[1][2]

  • Allow to cool slowly.[2] The water acts as an anti-solvent, forcing the hydrazide to crystallize.[2][3]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: This occurs when the solution cools faster than the crystal lattice can form, or if the solvent polarity gap is too wide (in binary systems).[1][2][3] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (seed crystal) to the cooling solution at roughly 40-50°C.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to RT overnight.

  • Agitation: Stir slowly; vigorous stirring can sometimes promote oiling.[1][2]

Q2: My product has a yellow tint. How do I remove it?

Cause: Oxidation products of hydrazine or trace iron contaminants.[1][2] Solution:

  • Activated Carbon: During the hot dissolution step (Step 3), add activated charcoal (1-2% w/w).[1][2][3] Stir at reflux for 5 minutes, then perform a hot filtration through Celite to remove the charcoal. Proceed with cooling.[2][4][5]

Q3: How do I ensure all hydrazine is removed?

Context: Hydrazine is genotoxic and a common reactant in this synthesis.[1][2] Verification:

  • Hydrazine is highly water-soluble.[1][2] The Ethanol/Water method is superior for purging hydrazine.[1][2]

  • TLC Check: Use a specific stain (e.g., p-dimethylaminobenzaldehyde) to check the mother liquor for hydrazine presence.[1][2]

  • Washing: Ensure the final filter cake is washed with cold solvent; hydrazine stays in the filtrate.[1][2]

Technical Validation (Quality Control)

Confirm the success of your recrystallization using these parameters.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point >150°C (Sharp range, <2°C)Capillary MP Apparatus
1H NMR Distinct singlets for N-Me and C-Me; No ethyl signals (ester impurity).[1][2]DMSO-d6
HPLC Purity > 98.5% (Area %)C18 Column, ACN/Water gradient

Synthesis Pathway & Impurity Origin[1][2][3][6]

Understanding where impurities come from helps in choosing the purification method.[2]

SynthesisPath Ester Ethyl 4-chloro-1,3-dimethyl- 1H-pyrazole-5-carboxylate (Lipophilic Impurity) Reaction Reflux / EtOH Ester->Reaction Hydrazine Hydrazine Hydrate (Polar/Genotoxic Impurity) Hydrazine->Reaction Product 4-Chloro-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide (Target) Reaction->Product Byproduct Cyclized Byproducts (Trace) Reaction->Byproduct Overheating

Figure 2: Synthesis pathway highlighting potential impurities (Ester and Hydrazine) that must be removed during recrystallization.[1]

References

  • BenchChem. (2025).[1][2][4] Recrystallization techniques for purifying pyrazole compounds. Retrieved from [1][2][3]

  • Organic Syntheses. (2010). Synthesis of 1,3-Dialkylpyrazoles and their derivatives. Org. Synth. 87, 161.[2] Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2011).[1][2][3] Crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [1][2][3]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 4-Chloro-Pyrazole Complexes

This guide serves as a specialized technical resource for researchers working with 4-chloro-pyrazole coordination complexes. It synthesizes principles of inorganic coordination chemistry, crystal engineering, and thermal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-chloro-pyrazole coordination complexes. It synthesizes principles of inorganic coordination chemistry, crystal engineering, and thermal analysis to address stability challenges.

Topic: Optimization and Troubleshooting of Thermal Stability in 4-Chloro-Pyrazole Coordination Systems Audience: Senior Chemists, Materials Scientists, and Process Engineers Version: 1.0 (Current as of 2026)

Core Technical Guide: Engineering Stability

The thermal stability of 4-chloro-pyrazole (4-Cl-Pz) complexes is governed by the interplay between the metal-ligand (M-N) bond strength, the intrinsic stability of the pyrazole ring, and the supramolecular packing forces. The chlorine substituent at the 4-position is not merely a bystander; it is a critical electronic and steric modulator that can be leveraged to enhance robustness.

Category 1: Ligand Design & Electronic Modulation

Q: How does the 4-chloro substituent specifically influence the thermal stability compared to the parent pyrazole? A: The 4-chloro substituent enhances thermal stability through two primary mechanisms:

  • Acidity Modulation (pKa Tuning): The electron-withdrawing nature of the chlorine atom (via induction) lowers the pKa of the pyrazole N-H proton (approx. pKa 13.4 vs. 14.2 for unsubstituted pyrazole). This increased acidity facilitates easier deprotonation, leading to the formation of stronger, more covalent Metal-Nitrogen (M-N) bonds in pyrazolate frameworks.

  • Steric & Packing Effects: The chlorine atom provides a "locking" mechanism in the crystal lattice. It is large enough to fill voids, increasing the packing coefficient (Kitaigorodskii packing index), yet not so large as to disrupt the planar stacking essential for pi-pi interactions.

Q: Can bridging ligands improve stability? A: Yes. Transitioning from monodentate 4-Cl-Pz to bridging bis-pyrazole ligands (e.g., 4,4'-dichloro-3,3',5,5'-tetramethyl-4,4'-bipyrazole) significantly increases the decomposition temperature (


). Bridging ligands create rigid, 3D coordination polymers or Metal-Organic Frameworks (MOFs) where thermal energy must overcome multiple M-N bonds simultaneously to trigger collapse.
Category 2: Metal Coordination & Geometry

Q: Which metal centers offer the highest thermal resistance with 4-Cl-Pz? A: Hard-Soft Acid-Base (HSAB) theory dictates the stability here. Pyrazoles are borderline bases.

  • Late Transition Metals (Cu(II), Ni(II), Zn(II)): Form very stable complexes due to significant back-bonding and high crystal field stabilization energy (CFSE). Copper(II) pyrazolate polymers often exhibit stability >350°C.

  • Lanthanides: While possible, the bonds are more ionic and often less thermally stable unless reinforced by chelating auxiliary ligands (e.g., carboxylates).

Q: How does the counter-ion affect stability in cationic complexes? A: Non-coordinating anions with high lattice energy (e.g.,


, 

) generally yield higher melting/decomposition points than coordinating anions (e.g.,

,

). Coordinating anions can act as nucleophiles at high temperatures, attacking the metal center and initiating ligand dissociation.
Category 3: Crystal Engineering

Q: What role do intermolecular interactions play? A: In 4-Cl-Pz complexes, Halogen Bonding (C-Cl···N or C-Cl···O) is a stabilizing force often overlooked. The chlorine atom acts as a Lewis acid (sigma-hole donor) interacting with nucleophilic sites on adjacent molecules. Designing the lattice to maximize these contacts can raise


 by 20–50°C.

Visualization: Stability & Degradation Logic

The following diagrams illustrate the decision-making process for optimization and the mechanistic pathways of thermal degradation.

Diagram 1: Optimization Workflow for Thermal Stability

StabilityOptimization start Start: Low Thermal Stability (<200°C) check_bond Analyze M-N Bond Strength start->check_bond check_packing Analyze Crystal Packing check_bond->check_packing Strong M-N Bond metal_swap Strategy B: Metal Exchange (Switch to Cu(II), Ni(II), or Co(II)) check_bond->metal_swap Weak M-N Bond ligand_mod Strategy A: Ligand Modification (Use Bridging/Chelating Ligands) check_packing->ligand_mod Low Density/Voids anion_swap Strategy C: Anion Exchange (Replace NO3/Cl with PF6/BF4) check_packing->anion_swap Labile Anions result_high High Stability (>300°C) Rigid MOF/Polymer ligand_mod->result_high metal_swap->result_high anion_swap->result_high

Caption: Workflow for diagnosing and rectifying low thermal stability in pyrazole complexes.

Diagram 2: Thermal Degradation Pathways

DegradationMechanism cluster_hazard Hazard Zone step1 Step 1: Desolvation (60-150°C) step2 Step 2: Ligand Dissociation (M-N Bond Cleavage) step1->step2 >200°C step3 Step 3: Ligand Fragmentation (C-Cl Cleavage / HCl Loss) step2->step3 >350°C (Radical Mechanism) residue Final Residue (Metal Oxide/Halide) step3->residue Oxidation

Caption: Step-wise thermal degradation mechanism. Note that C-Cl cleavage usually occurs AFTER ligand dissociation.

Troubleshooting & FAQs

Scenario: "My complex turns black and loses mass at 150°C, well below the expected decomposition."

Diagnosis: This is likely Solvent Induced Collapse .

  • Cause: If your complex is a solvate (containing water, MeOH, or DMF in the lattice), the evacuation of solvent can trigger a structural collapse if the framework is not rigid enough.

  • Solution: Perform a solvent exchange with a lower boiling point solvent (e.g., ether) and activate the sample under vacuum at a lower temperature (80°C) before high-thermal stress.

Scenario: "TGA shows a continuous weight loss rather than a distinct step."

Diagnosis: Amorphization or Sublimation.

  • Cause: 4-chloro-pyrazole derivatives have a tendency to sublime.[1][2] If the M-N bond is weak, the ligand may dissociate and sublime simultaneously, blurring the TGA step.

  • Solution: Run the TGA in a sealed pan with a pinhole (self-generated atmosphere) to suppress sublimation and distinguish it from decomposition.

Scenario: "Corrosion of TGA equipment after analyzing 4-Cl-Pz complexes."

Diagnosis: HCl Release.

  • Cause: At temperatures >350°C, or in the presence of moisture, the C-Cl bond can undergo hydrolysis or homolysis, releasing corrosive HCl gas.

  • Solution: Use ceramic or platinum pans. Ensure the TGA purge gas (N2) flow is high (50-100 mL/min) to sweep corrosive gases away from the balance mechanism.

Experimental Protocols

Protocol A: Thermal Stability Assessment (TGA/DSC)

Standardized method for 4-chloropyrazole complexes.

  • Sample Preparation:

    • Grind 5–10 mg of crystalline sample to a fine powder.

    • Critical Step: Dry in a vacuum oven at 60°C for 4 hours to remove surface moisture, which can catalyze hydrolysis of the C-Cl bond.

  • Instrument Setup:

    • Pan: Alumina (

      
      ) pans are preferred over Aluminum to prevent reaction with released halides.
      
    • Atmosphere: High-purity Nitrogen (

      
      ) at 50 mL/min. Avoid Air/Oxygen unless studying oxidative degradation specifically.
      
  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 min.

    • Ramp: 5°C/min to 120°C (Solvent check).

    • Isotherm: Hold at 120°C for 10 min.

    • Ramp: 10°C/min to 600°C.

  • Data Interpretation (Table 1):

FeatureTemperature RangeInterpretation
Mass Loss < 5% 50–120°CLoss of lattice solvent (H2O, MeOH).
Sharp Endotherm 150–250°CMelting point (if no mass loss occurs).
Mass Loss ~30-50% 250–400°CLigand dissociation (M-N bond break).
Mass Loss (Step 2) >400°CLigand fragmentation (C-Cl bond break, ring opening).
Protocol B: Synthesis of Thermally Robust Cu(II)-4-Cl-Pz Framework

A self-validating protocol for high-stability complexes.

  • Reagents:

    • Copper(II) Acetate Monohydrate (1.0 eq) - Acetate acts as a base to deprotonate the pyrazole.

    • 4-Chloro-1H-pyrazole (2.0 eq).

    • Solvent: DMF/Ethanol (1:1 v/v).

  • Procedure:

    • Dissolve Cu(OAc)2 in solvent mixture. Add ligand slowly.

    • Validation: Solution should turn from blue-green to deep blue/purple (indicative of Cu-N coordination).

    • Heat to 80°C for 12 hours (solvothermal conditions preferred).

  • Isolation:

    • Filter the precipitate while hot (removes unreacted starting material).

    • Wash with hot ethanol.

  • Stability Check:

    • The resulting powder should be insoluble in water and stable in air up to 300°C.

References

  • High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks. Chemical Science, 2011.[3]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E, 2021.

  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria, 2014.

  • Transition Metal Complexes with Pyrazole-based Ligands. Inorganics, 2022.[4]

  • Increasing the Stability of Metal-Organic Frameworks. SciSpace, 2014.

Sources

Optimization

Technical Support Center: Troubleshooting Chloro-Pyrazole Hydrazide Reactivity

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with Chloro-pyrazole Carboxylic Acid Hydrazides . It is designed to troubleshoot the specific electronic and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with Chloro-pyrazole Carboxylic Acid Hydrazides . It is designed to troubleshoot the specific electronic and steric deactivation caused by the chlorine substituent on the pyrazole ring.

Status: Active Ticket ID: CP-HYD-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The introduction of a chlorine atom onto the pyrazole scaffold—typically at the C4 position—creates a unique electronic environment that significantly alters the reactivity of pendant hydrazide groups (


). While the chlorine atom provides metabolic stability and lipophilicity valuable in drug discovery (e.g., kinase inhibitors), it acts as an Electron-Withdrawing Group (EWG). This reduces the nucleophilicity of the hydrazide's terminal nitrogen, leading to "stalled" condensations or failed cyclizations. Furthermore, the chlorine atom itself can become a leaving group under forcing conditions, leading to unintended Nucleophilic Aromatic Substitution (

).

This guide addresses the three most common failure modes:

  • Nucleophilic Apathty: The hydrazide fails to condense with electrophiles (aldehydes/ketones).

  • Competitive Displacement: Hydrazine displaces the chlorine atom instead of attacking the ester during synthesis.

  • Steric Blocking: Downstream cyclizations (e.g., to triazoles) fail due to the adjacent chlorine atom.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My hydrazide won't react with the aldehyde/ketone to form the hydrazone."

Diagnosis: Electronic Deactivation. The pyrazole ring is generally electron-rich, but a chloro-substituent (inductive effect


) combined with the carbonyl group pulls electron density away from the terminal amino group (

). This lowers the HOMO energy of the nitrogen, making it a poor nucleophile.

Troubleshooting Protocol:

  • The Acid Catalyst: Standard neutral conditions often fail. You must activate the electrophile (the aldehyde/ketone) since you cannot easily make the hydrazide more nucleophilic.

    • Recommendation: Add 5-10 mol% Glacial Acetic Acid or p-TsOH .

    • Why? Protonation of the aldehyde carbonyl oxygen makes it more susceptible to attack by the "sluggish" hydrazide nitrogen.

  • The Solvent Switch: If using Ethanol (EtOH), switch to Methanol (MeOH) or Acetonitrile (MeCN) .

    • Why? Ethanol can hydrogen-bond strongly with the hydrazide, solvating it and further reducing its reactivity. MeCN is a polar aprotic solvent that leaves the nucleophile "naked" and more reactive, though solubility must be monitored.

Issue 2: "During hydrazide synthesis from the ester, I'm getting a mixture of products or loss of the chlorine atom."

Diagnosis: Competitive


 (Nucleophilic Aromatic Substitution).
Hydrazine is a potent nucleophile. On electron-deficient heterocycles (like 4-chloro-1-methyl-pyrazole), the chlorine atom can be displaced by hydrazine, especially if the reaction is run at high heat.

Troubleshooting Protocol:

  • Temperature Control: Do not reflux immediately.

    • Fix: Perform the initial addition of hydrazine hydrate at 0°C to Room Temperature . Stir for 2 hours before gently warming.

      
       typically has a higher activation energy than acyl substitution (ester 
      
      
      
      hydrazide).
  • Stoichiometry: Avoid massive excesses of hydrazine if

    
     is observed. Use 1.2 - 1.5 equivalents .
    
  • Leaving Group Tuning: If the ethyl ester is too slow (requiring heat that triggers

    
    ), switch to a phenyl ester  or activated amide  (e.g., Weinreb amide). These react under milder conditions where the C-Cl bond remains stable.
    
Issue 3: "The cyclization to the fused pyrazolo-triazole is failing."

Diagnosis: Steric Hindrance (The "Ortho Effect"). If you are trying to cyclize a 4-chloro-pyrazole-3-hydrazide, the chlorine atom at position 4 is physically adjacent to the reaction center. This prevents the conformational change required for ring closure.

Troubleshooting Protocol:

  • Microwave Irradiation: Thermal heating is often insufficient to overcome the rotational barrier caused by the chlorine atom.

    • Fix: Use microwave heating at 120-140°C in a sealed vessel. The rapid dielectric heating can access the higher energy conformers necessary for cyclization.

  • Dehydrating Agents: For cyclization with ortho-esters or carboxylic acids, use

    
      (Phosphorus Oxychloride).
    
    • Warning:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       can sometimes displace the hydrazide group entirely. Monitor by LCMS. A milder alternative is Burgess Reagent  or T3P (Propylphosphonic anhydride) .
      

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the competitive pathways and the electronic deactivation mechanism.

ChloroPyrazoleReactivity cluster_Main Desired Pathway (Acyl Substitution) cluster_Side Side Reaction (SnAr) Ester Chloro-Pyrazole Ester (Starting Material) Hydrazide Chloro-Pyrazole Hydrazide (Target) Ester->Hydrazide Low Temp (<40°C) Byproduct Hydrazinyl-Pyrazole (Cl Displaced) Ester->Byproduct High Temp (>80°C) Excess Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->Ester Nucleophilic Attack Hydrazone Hydrazone Product Hydrazide->Hydrazone Aldehyde + H+ (Cat.) Deactivation FAILURE MODE: Cl atom (EWG) reduces Hydrazide nucleophilicity. Requires Acid Catalyst. Hydrazide->Deactivation

Figure 1: Reaction pathways for Chloro-pyrazole esters. Green paths indicate desired outcomes; red paths indicate common side reactions due to thermal forcing.

Part 3: Optimized Experimental Protocols

Protocol A: Controlled Synthesis of 4-Chloro-pyrazole-3-carbohydrazide

Minimizes Chlorine displacement (


)
  • Dissolution: Dissolve 1.0 eq of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in absolute Ethanol (5 mL/mmol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.5 eq of Hydrazine Monohydrate (64-65% in water) dropwise over 10 minutes.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Check TLC/LCMS.[1] If starting material remains, heat to 40°C (Do not reflux yet).

  • Workup:

    • The product often precipitates as a white solid.[2] Filter and wash with cold ethanol.

    • If no precipitate: Concentrate to 20% volume, add cold water, and filter.

Protocol B: Catalytic Condensation (Hydrazone Formation)

Overcomes electronic deactivation of the hydrazide

ComponentEquivalentsRole
Chloro-pyrazole Hydrazide 1.0 eqNucleophile (Deactivated)
Aldehyde/Ketone 1.1 eqElectrophile
Glacial Acetic Acid 0.1 eq (Cat.)Activates Electrophile
Ethanol/Methanol SolventMedium
  • Suspend the hydrazide in Ethanol (10 mL/mmol).

  • Add the aldehyde (1.1 eq).

  • Add Glacial Acetic Acid (3-5 drops) .

  • Reflux for 2-4 hours.

    • Note: The solution usually clears as the hydrazone forms, then the product may precipitate upon cooling.

  • Troubleshooting: If no reaction after 4 hours, add anhydrous

    
      (0.5 eq) to the reaction pot to sequester water and drive the equilibrium.
    

References

  • Preprints.org. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA." Preprints.org.[3] Accessed March 5, 2026. [Link][3]

  • PubMed. "Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems."[4] European Journal of Medicinal Chemistry. Accessed March 5, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Accessed March 5, 2026. [Link]

Sources

Troubleshooting

Removing impurities from commercial 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Technical Support Center: Purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Initial Assessment & Triage Before initiating any purification workflow, you must characterize the specific impurity profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Initial Assessment & Triage

Before initiating any purification workflow, you must characterize the specific impurity profile of your commercial batch. Commercial 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 16227-15-9 or derivatives) often degrades during storage or contains synthetic byproducts.

Visual & Physical Inspection:

  • Color: Pure material should be a white to off-white crystalline solid . A yellow or orange tint usually indicates oxidation of residual hydrazine or the presence of azo-coupling byproducts.

  • Texture: A "sticky" or "clumpy" texture suggests the presence of residual solvents or hydrazine hydrate , which is hygroscopic.

  • Odor: A distinct ammonia-like smell confirms the presence of unreacted hydrazine.

Diagnostic Table: Impurity Identification

SymptomProbable ImpurityChemical CauseRecommended Action
Ammonia Odor Hydrazine HydrateIncomplete washing during synthesis; hygroscopic absorption.Protocol B (Azeotropic Removal)
Low Melting Point (<150°C)Ethyl/Methyl EsterUnreacted starting material (Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate).Protocol A (Recrystallization)
Yellow/Orange Color Azines / Oxidation ProductsOxidation of hydrazine; conjugation extension.Protocol A + Activated Carbon
Insoluble Residue Carboxylic AcidHydrolysis of the ester/hydrazide (4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid).Protocol C (Base Extraction)

Core Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing unreacted esters, oxidation products, and general purification.

Principle: Pyrazole carbohydrazides typically exhibit steep solubility curves in lower alcohols. They are soluble in boiling ethanol but crystallize out upon cooling, while impurities (esters, hydrazine salts) remain in the mother liquor.

Reagents:

  • Absolute Ethanol (EtOH)

  • Deionized Water (Anti-solvent, if needed)

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step:

  • Dissolution: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add 40 mL of Absolute Ethanol .

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add EtOH in 5 mL increments.

  • Decolorization (If Yellow): If the solution remains colored, remove from heat, add 0.2 g of activated charcoal, and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush this step). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold ethanol.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Technical Insight: If the compound does not precipitate well from pure ethanol, use the Solvent/Anti-solvent method : Dissolve in minimum hot ethanol, then add hot water dropwise until persistent turbidity is observed. Cool slowly.

Protocol B: Removal of Residual Hydrazine (Safety Critical)

Best for: Removing toxic hydrazine hydrate (ammonia smell) or sticky residues.

Principle: Hydrazine hydrate forms a low-boiling azeotrope with toluene or xylene, allowing it to be co-distilled off, or it can be washed away due to its high water solubility compared to the pyrazole derivative.

Step-by-Step:

  • Suspension: Suspend the crude solid in Toluene (10 mL per gram of solid).

  • Azeotropic Distillation: Heat the suspension to reflux using a Dean-Stark trap or simple distillation setup. Hydrazine hydrate and water will azeotrope out (boiling point of azeotrope is <110°C).

  • Isolation: Cool the mixture. The purified hydrazide will precipitate as a solid (it is generally insoluble in toluene).

  • Filtration: Filter the solid and wash with hexanes or diethyl ether.

Protocol C: Acid-Base Workup (For Stubborn Impurities)

Best for: Separating the hydrazide from the corresponding carboxylic acid (hydrolysis byproduct).

Principle: The hydrazide group is weakly basic/nucleophilic, while the carboxylic acid impurity is acidic.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate .

  • Base Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][2] This converts the carboxylic acid impurity into its water-soluble sodium salt (moves to aqueous layer). The hydrazide remains in the organic layer.

  • Water Wash: Wash the organic layer with brine/water to remove trapped salts.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent.[3]

Troubleshooting FAQs

Q1: My product is "oiling out" instead of crystallizing during Protocol A. What happened? A: Oiling out occurs when the solute separates as a liquid phase before crystallizing, often because the solution temperature is above the solvent's boiling point but the solute's melting point is depressed by impurities.

  • Fix: Re-heat the solution until clear. Add a "seed crystal" of pure material if available. Scratch the glass surface with a rod to induce nucleation. Alternatively, add a small amount of a compatible anti-solvent (e.g., water) very slowly.

Q2: The melting point is still broad (e.g., 155-165°C) after recrystallization. A: This indicates a solid solution of impurities, likely the regioisomer (5-chloro vs 4-chloro) or the unreacted ester .

  • Fix: Check the starting material purity. If the ester is present, wash the solid with cold diethyl ether (the ester is soluble, the hydrazide is not). If it is a regioisomer, multiple recrystallizations from Methanol are required, as separation is difficult.

Q3: Is it safe to heat this compound? A: Pyrazole carbohydrazides are generally stable up to their melting points (~160-200°C). However, never heat the crude material if it smells strongly of hydrazine without adequate ventilation, as hydrazine vapor is toxic and flammable. Always remove excess hydrazine (Protocol B) before high-temperature drying.

Decision Tree for Purification

PurificationWorkflow Start Crude 4-Chloro-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide CheckOdor Check Odor: Ammonia/Fishy Smell? Start->CheckOdor HydrazineRemoval Protocol B: Azeotropic Distillation (Toluene Reflux) CheckOdor->HydrazineRemoval Yes CheckColor Check Color: Yellow/Orange? CheckOdor->CheckColor No HydrazineRemoval->CheckColor Charcoal Protocol A (Modified): Hot Ethanol + Activated Carbon CheckColor->Charcoal Yes Recrystallize Protocol A: Recrystallize from Ethanol CheckColor->Recrystallize No CheckMP Check Melting Point & TLC Charcoal->CheckMP Recrystallize->CheckMP Pure Pure Product (Store Desiccated) CheckMP->Pure Sharp MP Single Spot AcidImpurity Impurity: Carboxylic Acid (Insoluble in hot EtOH?) CheckMP->AcidImpurity Low MP Multiple Spots BaseWash Protocol C: NaHCO3 Wash AcidImpurity->BaseWash BaseWash->Recrystallize

Figure 1: Logical workflow for the purification of commercial pyrazole carbohydrazides.

References

  • BenchChem Technical Support . (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.

  • Organic Syntheses . (2011). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2011, 88, 77-87.

  • ResearchGate Discussion . (2021). How can I get rid of excess hydrazine hydrate?. ResearchGate.[4][5]

  • MDPI . (2009). Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank 2009, M620.

  • Sigma-Aldrich . (2025). Safety Data Sheet: 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Merck KGaA.

Sources

Optimization

Controlling steric hindrance effects in 1,3-dimethyl pyrazole reactions

Technical Support Center: 1,3-Dimethyl Pyrazole (1,3-DMP) Chemistry Introduction: The Steric Landscape of 1,3-DMP Welcome to the technical support center for pyrazole functionalization. Working with 1,3-dimethyl pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dimethyl Pyrazole (1,3-DMP) Chemistry

Introduction: The Steric Landscape of 1,3-DMP

Welcome to the technical support center for pyrazole functionalization. Working with 1,3-dimethyl pyrazole (1,3-DMP) presents a unique "steric paradox." While the molecule appears small, the methyl groups at positions N1 and C3 create distinct steric pockets that dictate reactivity.

  • The N1-Methyl (Position 1): Sterically shields the C5 position. This is the primary hurdle for lithiation and C-H activation at C5.

  • The C3-Methyl (Position 3): Sterically shields the N2 nitrogen (the coordination site) and partially shields C4 .

This guide is structured to troubleshoot failures at these specific "battlegrounds."

Module 1: Troubleshooting C5-Functionalization (Lithiation)

Context: The most common method to functionalize C5 is directed ortho-lithiation using


-BuLi. However, the N1-methyl group creates a "steric wall" that can prevent the approach of bulky electrophiles after the lithiation event, or cause the lithiated species to form unreactive aggregates.
FAQ: C5 Lithiation Issues

Q: I am treating 1,3-DMP with


-BuLi at -78°C, but my electrophile (e.g., a bulky aldehyde) isn't reacting. Why? 
A:  This is likely an aggregation issue , not just simple sterics. Lithiated pyrazoles form stable oligomers (dimers/tetramers) in THF where the Lithium atom is "buried" inside the cluster, protected by the N1-methyl groups.
  • The Fix: You must break the aggregates. Add LiCl (2.0 equiv) or TMEDA (1.1 equiv) to the reaction mixture before adding the electrophile. This creates monomeric, more reactive species.

Q: Can I use LDA instead of


-BuLi to avoid nucleophilic attack at the methyl groups? 
A:  LDA is often too bulky to effectively deprotonate C5 due to the N1-methyl clash.
  • The Fix: Stick to

    
    -BuLi or 
    
    
    
    -BuLi. If you observe side reactions, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is basic but non-nucleophilic, though you may need to raise the temperature to -40°C to overcome the kinetic barrier.
Protocol: High-Efficiency C5-Formylation of 1,3-DMP

Objective: Install a formyl group at C5 while minimizing steric failure.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 1,3-DMP (1.0 equiv) and anhydrous THF (0.5 M) .

  • De-aggregation: Add TMEDA (1.1 equiv) . Stir for 10 min.

  • Lithiation: Cool to -78°C . Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes)  dropwise over 20 min.
    
    • Critical Check: Stir for 1 hour at -78°C. Do not warm up yet; the C5-Li species is unstable above -20°C (prone to ring opening or "seminal migration").

  • Electrophile Addition: Add DMF (1.5 equiv) dropwise.

  • Quench: Allow to warm to 0°C slowly, then quench with sat.

    
    .
    

Module 2: Regioselectivity in C-H Activation (C4 vs. C5)

Context: Transition metal catalysis (Pd, Rh, Ru) often struggles with 1,3-DMP.

  • Electronic Preference: Electrophilic Aromatic Substitution (EAS) favors C4 (the most electron-rich position).

  • Directing Preference: The N2 nitrogen can direct metals to C3 (blocked by methyl) or C5 (blocked by N1-methyl).

  • The Problem: You often get mixtures of C4 and C5 products.

Visual Workflow: Regioselectivity Decision Matrix

G Start Target Position on 1,3-DMP C4_Target Target: C4 Position Start->C4_Target C5_Target Target: C5 Position Start->C5_Target C4_Method Method: Electrophilic Aromatic Substitution (EAS) C4_Target->C4_Method C5_Challenge Challenge: C4 is electronically favored. N1-Me blocks C5. C5_Target->C5_Challenge C4_Tip Use mild electrophiles (NBS, NIS). C3-Me provides minor steric shielding, ensuring high selectivity. C4_Method->C4_Tip C5_Strat1 Strategy A: Blocking Group Install Ester at C4 -> Arylate C5 -> Decarboxylate C5_Challenge->C5_Strat1 C5_Strat2 Strategy B: CMD Mechanism Use Pd(OAc)2 + PivOH (Acidity Control) C5_Challenge->C5_Strat2 caption Figure 1: Decision matrix for controlling regioselectivity in 1,3-DMP functionalization.

FAQ: C-H Activation Troubleshooting

Q: I am trying to arylate C5 using Pd(OAc)2, but I am getting mostly C4 arylation. A: This is a classic "Electronic vs. Steric" failure. The C4 position is electronically activated. To force the reaction to C5, you must switch the mechanism from Electrophilic (favors C4) to Concerted Metalation-Deprotonation (CMD) (favors C5 due to C-H acidity).

  • The Fix:

    • Solvent: Switch to non-polar solvents (Toluene/Xylene) to suppress the cationic Pd pathway (which favors C4).

    • Ligand: Do not use phosphines. Use Pivalic Acid (30 mol%) as a co-catalyst. The pivalate acts as a proton shuttle, specifically lowering the energy barrier for C5 cleavage despite the N1-methyl steric hindrance.

Q: The C3-Methyl group—does it affect C4 reactivity? A: Yes, but minimally. In 1,5-dimethyl pyrazole , the C4 position is flanked by two protons, making it very accessible. In 1,3-DMP , the C3-methyl adds slight bulk, making C4 slightly less reactive than in unsubstituted pyrazole, but it is still far more reactive than C5 for electrophiles.

Module 3: Coordination Chemistry (N2 Binding)

Context: When using 1,3-DMP as a ligand for metal catalysts (e.g., in MOFs or homogeneous catalysis), the C3-Methyl group is the "Gatekeeper." It sits directly adjacent to the donating Nitrogen (N2).

Data: Steric Impact on Metal Binding

The "Cone Angle" or "Percent Buried Volume" (%V_bur) is critical here. The C3-Methyl increases the steric demand significantly compared to unsubstituted pyrazole.

ParameterUnsubstituted Pyrazole1,3-Dimethyl Pyrazole 3,5-Dimethyl PyrazoleImpact on Coordination
Steric Gatekeeper H (C3)Methyl (C3) Methyl (C3)High
Binding Constant (

)
HighModerate LowC3-Me clashes with metal center ligands.
Preferred Geometry Octahedral/Square PlanarDistorted Tetrahedral1,3-DMP struggles to form square planar complexes (e.g., with Pd/Pt) if other ligands are bulky.
Troubleshooting Coordination Failures

Q: My Palladium cross-coupling catalyst uses a pyrazole ligand, but with 1,3-DMP, the catalyst decomposes. A: The C3-Methyl is likely preventing the formation of the stable square-planar resting state. The metal center is too crowded.

  • The Fix:

    • Remove Bulk: If your other ligand is a bulky phosphine (e.g.,

      
      -BuXPhos), switch to a smaller phosphine (e.g., 
      
      
      
      ) to accommodate the 1,3-DMP.
    • Switch Isomer: If possible, switch to 1,5-dimethyl pyrazole . In 1,5-DMP, the C3 position has a Hydrogen, leaving the N2 coordination site open and unhindered.

References

  • Rahali, A., et al. (2025).[1][2] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. 1[2]

  • Dhar, S., et al. (2002).[3] Effect of steric encumbrance of tris(3-phenylpyrazolyl)borate on the structure and properties of ternary copper(II) complexes. Inorganic Chemistry. 3

  • Goossen, L. J., et al. (2009). Regioselective C-H Functionalization of Pyrazoles. (General reference for CMD mechanism context).
  • Schwärzer, K., et al. (2021).[4][5] Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. 5

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The following guide is structured as a specialized Technical Support Center resource. It avoids generic advice, focusing instead on the specific, high-stakes challenges of scaling up 4-Chloro-1,3-dimethyl-1H-pyrazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It avoids generic advice, focusing instead on the specific, high-stakes challenges of scaling up 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide .

Status: Operational | Role: Senior Application Scientist | Topic ID: PYR-5-CHZ-SCALE

Executive Summary

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide presents three distinct engineering and chemical challenges during scale-up:

  • Regiochemical Fidelity: Controlling the 1,3-dimethyl vs. 1,5-dimethyl isomer ratio during the initial ring construction.

  • Exotherm Management: Safely handling the electrophilic chlorination at the 4-position.

  • High-Energy Intermediates: Managing the thermal stability of hydrazine hydrate reactions and the isolation of the final hydrazide.

This guide provides troubleshooting protocols and validated workflows to navigate these bottlenecks.

Module 1: Regioselectivity & Starting Material Verification

The Issue: The reaction of methylhydrazine with ethyl acetopyruvate is not perfectly regioselective. It produces a mixture of ethyl 1,3-dimethylpyrazole-5-carboxylate (Desired) and ethyl 1,5-dimethylpyrazole-3-carboxylate (Undesired) . Scaling up with the wrong isomer compromises the entire downstream process.

Troubleshooting Guide: Isomer Control

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer using NMR before proceeding? A: You cannot rely solely on LC-MS as both have identical masses (MW 168.19 for the non-chlorinated ester). Use 1H NMR in DMSO-d6.

  • 1,3-Dimethyl isomer (Desired): The N-methyl group typically resonates upfield (approx.

    
     3.8–3.9 ppm) compared to the 1,5-isomer. The C3-methyl is distinct.
    
  • 1,5-Dimethyl isomer (Undesired): The N-methyl group is deshielded (approx.

    
     3.9–4.1 ppm) due to the proximity of the ester/carboxyl group in the 5-position (if numbering changes) or steric twisting.
    
  • NOE Experiment (Definitive): Perform a 1D-NOE. Irradiate the N-methyl signal.

    • Positive NOE with the aromatic proton (H-4)

      
      1,5-isomer  (N-Me is close to H-4).
      
    • No/Weak NOE with H-4, but NOE with C-Methyl

      
      1,3-isomer  (N-Me is distant from H-4).
      

Q: I have a 90:10 mixture. Can I purify this on a 1 kg scale without chromatography? A: Yes. Rectification (fractional distillation) is effective but requires a high plate count as boiling point differences are narrow (


C).
  • Protocol: Use a vacuum fractional distillation setup. The 1,3-isomer generally has a slightly lower boiling point than the 1,5-isomer due to lower dipole moments.

  • Alternative: Saponify the mixture to the carboxylic acids. The 1,3-dimethylpyrazole-5-carboxylic acid often has significantly different solubility in water/acid mixtures compared to the 1,5-isomer, allowing for purification by fractional crystallization at pH 3–4.

Module 2: Electrophilic Chlorination (4-Position)

The Issue: Introducing the chlorine atom at the 4-position using sulfuryl chloride (


) is efficient but generates massive gas volumes (

) and is highly exothermic.
Workflow Diagram: Chlorination & Safety

ChlorinationWorkflow cluster_safety Critical Safety Parameters Start Ethyl 1,3-dimethyl pyrazole-5-carboxylate Reactor Jacketed Reactor (DCM or MeCN, 0-5°C) Start->Reactor Reagent Sulfuryl Chloride (SO2Cl2) (1.05 - 1.1 eq) Reagent->Reactor Slow Addition (Keep T < 10°C) GasScrub Scrubber System (NaOH + NaHSO3) Reactor->GasScrub HCl + SO2 Off-gas Quench Water Quench (Controlled Exotherm) Reactor->Quench Post-reaction Product Ethyl 4-chloro-1,3-dimethyl pyrazole-5-carboxylate Quench->Product Phase Cut & Wash

Caption: Controlled chlorination workflow emphasizing gas management and thermal control.

Troubleshooting Guide: Chlorination

Q: The reaction temperature spikes despite the jacket being at -10°C. Why? A: This indicates accumulation of the reagent.


 chlorination has an induction period if the reaction mass is too cold or dry.
  • Fix: Ensure a "heel" of solvent is present. Initiate the reaction with 5% of the

    
     charge and wait for the exotherm/gas evolution before continuing the feed.
    
  • Dosing Rate: The addition rate must be strictly coupled to the cooling capacity. If

    
     rises >5°C above setpoint, stop addition immediately.
    

Q: Can I use N-Chlorosuccinimide (NCS) instead of


 to avoid gas evolution? 
A:  Yes, NCS is safer for bench scale but problematic for multi-kilo scale due to:
  • Atom Economy: Poor (produces succinimide waste).

  • Solubility: Succinimide byproducts are hard to remove without aqueous washes that might hydrolyze the ester if not carefully pH controlled.

  • Cost: NCS is significantly more expensive per mole of active Cl.

  • Recommendation: Stick to

    
     for scale >100g, but invest in a proper caustic scrubber.
    

Module 3: Hydrazinolysis (The Carbohydrazide Step)

The Issue: Reacting the ester with hydrazine hydrate is the most hazardous step. Hydrazine is a potent reducing agent, toxic, and the reaction is exothermic.

Experimental Protocol: Safe Hydrazinolysis

Reaction:



ParameterSpecificationRationale
Stoichiometry 3.0 – 5.0 equivalents of Hydrazine HydrateExcess hydrazine drives the equilibrium to completion and prevents "dimer" formation (R-CO-NH-NH-CO-R).
Solvent Ethanol or Methanol (3–5 volumes)Homogenizes the reaction; product usually crystallizes out upon cooling.
Temperature Reflux (78°C for EtOH)Required for kinetics. Warning: Do not distill to dryness.
Quench/Workup Cool to 0–5°C; FiltrationThe product is less soluble than hydrazine/impurities in cold alcohol.

Q: I see a "dimer" impurity (Bis-pyrazole carbohydrazide) at 5-10%. How do I remove it? A: This impurity forms when the product hydrazide attacks another molecule of starting ester.

  • Prevention: Increase hydrazine equivalents (to >4 eq) and maintain high dilution.

  • Removal: The dimer is typically highly insoluble. Hot filtration of the ethanolic mixture before final cooling can sometimes remove the dimer if it precipitates first. Alternatively, recrystallize the crude product from hot water or MeOH/Water; the monomeric hydrazide is far more soluble in hot water than the dimer.

Q: Safety Alert: Distilling off excess hydrazine. A: NEVER distill a hydrazine reaction mixture to dryness. Concentrated hydrazine residues can be explosive, especially in the presence of metal ions or oxidizers.

  • Safe Workup: Cool the reaction. Filter the solid product. Wash the cake with cold ethanol (to remove hydrazine) and then heptane. Treat the mother liquors (containing excess hydrazine) with bleach (hypochlorite) carefully in a dedicated waste stream to quench hydrazine before disposal.

Module 4: Impurity Fate Mapping

Understanding where impurities go is vital for regulatory compliance (CMC).

ImpurityFate cluster_legend Fate Input Crude Reaction Mixture (Hydrazide + Impurities) Process Crystallization (EtOH/Water) Input->Process Impurity1 Residual Hydrazine (Genotoxic) Filtrate Mother Liquor (Waste) Impurity1->Filtrate High Solubility Impurity2 Bis-Hydrazide Dimer (Process Impurity) Product Final Product (Solid) Impurity2->Product Low Solubility (Risk!) Impurity3 Regioisomer (1,5-dimethyl analog) Impurity3->Filtrate Moderate Solubility Process->Filtrate Removes Process->Product Yields

Caption: Impurity fate map highlighting the risk of Bis-Hydrazide carryover.[1]

References

  • Regioselectivity of Pyrazole Synthesis

    • Study on the regioselectivity of the reaction of methylhydrazine with 1,3-dicarbonyls.
    • Source: Organic Syntheses, Coll.[2] Vol. 4, p. 351 (General Pyrazole Synthesis methods).

    • (Context for precursor synthesis).

  • Hydrazine Safety & Scale-Up

    • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[1][3][4][5]

    • Source: Organic Process Research & Development, 2013.
  • Chlorination Protocols

    • Chlorination of pyrazoles using sulfuryl chloride.
    • Source: BenchChem Technical Support: Synthesis of 3-Chloro-3H-pyrazole.
    • (General reference for SO2Cl2 handling).

  • Crystallographic Data & Structural Confirmation

    • Crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Analogous structure verific
    • Source: PubMed Central (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: FTIR Profiling of Pyrazole-5-carbohydrazide Scaffolds

Executive Summary & Scope In the development of pyrazole-based pharmacophores—widely used for their anti-inflammatory and anticancer properties—the pyrazole-5-carbohydrazide motif represents a critical intermediate. Veri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the development of pyrazole-based pharmacophores—widely used for their anti-inflammatory and anticancer properties—the pyrazole-5-carbohydrazide motif represents a critical intermediate. Verifying the successful conversion of the starting ester to the hydrazide is a pivotal quality control (QC) checkpoint.

This guide provides a technical comparison of the FTIR spectral profile of pyrazole-5-carbohydrazide against its primary synthetic precursor (Ethyl pyrazole-5-carboxylate ) and evaluates FTIR against alternative vibrational spectroscopies like Raman .

Key Takeaway: FTIR is the superior technique for monitoring this specific transformation due to the high dipole moment of the carbonyl-hydrazide linkage, offering a distinct "spectral fingerprint" that Raman spectroscopy often fails to resolve with equal clarity in this region.

Structural Analysis: The "Why" Behind the Spectrum

To interpret the spectrum accurately, one must understand the vibrational modes generated by the molecular scaffold. The pyrazole-5-carbohydrazide molecule consists of two distinct vibrational domains:

  • The Pyrazole Ring: A heteroaromatic system exhibiting C=N stretching and ring breathing modes.

  • The Carbohydrazide Tail: A polar functional group (-CONHNH₂) capable of significant hydrogen bonding.

The Critical Transformation

The synthesis typically involves the hydrazinolysis of an ester. The analytical goal is to confirm the loss of the Ester (C-O-C) linkage and the formation of the Hydrazide (C-N-N) linkage.

Reaction_Monitoring Ester Precursor: Ethyl Pyrazole-5-carboxylate (Ester C=O, C-O) Reaction Hydrazinolysis (+ N2H4) Ester->Reaction Heat/EtOH Product Target: Pyrazole-5-carbohydrazide (Amide I, Amide II, NH2) Reaction->Product - EtOH

Figure 1: The chemical transformation monitored by FTIR. The disappearance of ester bands and appearance of hydrazide bands is the primary QC metric.

Comparative Analysis: Product vs. Precursor

The following table contrasts the diagnostic bands of the target product (Hydrazide) against the alternative starting material (Ester). This data is derived from standard vibrational spectroscopy principles applied to heterocyclic derivatives.

Table 1: Diagnostic Spectral Shift Data
Functional Group ModePrecursor (Ethyl Ester) Frequency (cm⁻¹)Target (Carbohydrazide) Frequency (cm⁻¹)Interpretation of Shift
C=O Stretch 1715 – 1735 (Strong)1650 – 1680 (Strong)The "Amide I" Shift: Conjugation with the nitrogen lone pair lowers the carbonyl frequency significantly (Red shift).
N-H Stretching ~3200 (Single band, Ring NH)3150 – 3450 (Multiple bands)Multiplicity: The hydrazide adds a primary amine group (-NH₂), creating a doublet or triplet pattern (Asym/Sym stretch) overlapping the ring NH.
C-O vs. C-N 1200 – 1300 (C-O-C stretch)1250 – 1280 (C-N stretch)Disappearance of the strong ester C-O band is the most reliable indicator of complete conversion.
N-H Bending Absent (in tail)1610 – 1630 (Scissoring)Distinct "Amide II" type deformation characteristic of the -NHNH₂ group.

Expert Insight: In solid-state analysis (KBr pellet), the C=O band of the hydrazide often appears broader and at a lower frequency than predicted theoretically. This is due to extensive intermolecular hydrogen bonding between the carbonyl oxygen and the hydrazide hydrogens of neighboring molecules.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and minimize atmospheric interference (water vapor/CO₂), follow this specific protocol.

Method: Potassium Bromide (KBr) Pellet Transmission

Why KBr? While ATR (Attenuated Total Reflectance) is faster, KBr transmission provides superior resolution for the critical 3000–3500 cm⁻¹ region where N-H stretching occurs, which is often suppressed in ATR due to poor contact or refractive index depth issues.

Step-by-Step Procedure:
  • Sample Preparation (The 1:100 Rule):

    • Mix 1 mg of dry Pyrazole-5-carbohydrazide sample with 100 mg of spectroscopic grade KBr.

    • Critical: Grind in an agate mortar until the mixture is a fine, flour-like powder. Coarse particles cause "Christiansen effect" scattering, distorting the baseline.

  • Desiccation (The Self-Validation Step):

    • Press the pellet (10 tons pressure).

    • Check: Visually inspect the pellet. It must be transparent/translucent. If it is opaque/white, moisture is present or grinding was insufficient.

    • Validation: Run a background scan. If strong bands appear at 3400 cm⁻¹ (O-H) without the sample, dry your KBr powder at 110°C overnight.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 scans (to average out noise).

    • Range: 4000 – 400 cm⁻¹.[1]

Decision Matrix: Interpreting the Results

Use the following logic flow to determine if your synthesis was successful or if purification is required.

Spectral_Logic Start Analyze Spectrum (1600-1800 cm-1) CheckCO Check Carbonyl (C=O) Position Start->CheckCO HighFreq Band at >1710 cm-1 CheckCO->HighFreq LowFreq Band at 1650-1680 cm-1 CheckCO->LowFreq Result_Fail FAIL: Unreacted Ester (Recrystallize) HighFreq->Result_Fail CheckCO_Band Check 1200-1300 cm-1 (C-O Region) LowFreq->CheckCO_Band StrongCO Strong Band present CheckCO_Band->StrongCO Residual Ester NoCO Band Absent/Weak CheckCO_Band->NoCO Result_Mix MIX: Incomplete Reaction StrongCO->Result_Mix Result_Pass PASS: Pure Hydrazide NoCO->Result_Pass

Figure 2: Logical decision tree for interpreting FTIR data during pyrazole-5-carbohydrazide synthesis.

Comparison with Alternatives: FTIR vs. Raman

While FTIR is the industry standard for this application, Raman spectroscopy is a valid alternative. However, for hydrazides, FTIR is generally preferred.

FeatureFTIR (Preferred)Raman Spectroscopy (Alternative)
C=O Detection Excellent. The C=O bond is highly polar, resulting in a very strong dipole change and intense IR absorption.[2]Weak. The C=O bond is not very polarizable; the signal is often weak or obscured.
N-N Bond Invisible/Weak. Symmetric N-N stretching is IR inactive.Strong. The N-N bond is highly polarizable and shows distinct bands in Raman.
Sample State Requires solid prep (KBr/ATR).Non-destructive; can measure directly in glass vials or aqueous solution.
Fluorescence Rare (in Mid-IR).High Risk. Pyrazole derivatives often fluoresce, swamping the Raman signal.

Verdict: Use FTIR for routine synthesis confirmation (C=O monitoring). Use Raman only if you specifically need to study the N-N bond character or if the sample is in an aqueous solution where IR is opaque.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR band assignment).

  • NIST Chemistry WebBook. IR Spectrum of Ethyl 3-methylpyrazole-5-carboxylate. National Institute of Standards and Technology. Available at: [Link]

  • Keit Spectrometers. Raman Vs. FTIR: Selection Rules and Functional Group Sensitivity. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns: A Comparative Guide to 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and Analogs

Executive Summary In the development of novel pharmacophores and agrochemicals, pyrazole-5-carbohydrazides serve as critical building blocks. When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel pharmacophores and agrochemicals, pyrazole-5-carbohydrazides serve as critical building blocks. When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for pharmacokinetic (PK) profiling, understanding the gas-phase behavior of these molecules is paramount.

This guide objectively compares the MS/MS fragmentation performance of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (Product A) against two structural analogs: the non-chlorinated 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (Product B) and the des-methylated 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide (Product C) . By dissecting the causality behind their fragmentation pathways, this guide provides drug development professionals with actionable, self-validating protocols for robust assay development.

Mechanistic Rationale & Structural Impact

The fragmentation of pyrazole carbohydrazides in a collision cell is governed by the stability of the resulting product ions. According to established [1], even-electron precursor ions typically undergo neutral losses. However, the exact pathway is heavily dictated by the substituents on the pyrazole ring[2].

  • The Halogen Effect (C4-Chloro): In Product A, the highly electronegative chlorine atom at the C4 position exerts a strong inductive pull, altering the electron density of the pyrazole core[2]. This weakens the adjacent C5-carbonyl C-N bond. Consequently, the neutral loss of hydrazine (N₂H₄, 32 Da) to form an acylium ion requires significantly lower activation energy (Collision Energy) compared to the non-chlorinated Product B.

  • The Methylation Effect (C3-Methyl): Comparing Product A to Product C, the C3-methyl group provides electron-donating stabilization via hyperconjugation. This stabilizes the secondary pyrazolium cation formed after the loss of carbon monoxide (CO), resulting in a more intense and reliable secondary qualifier ion.

  • Isotopic Tracing: The presence of the chlorine atom provides a built-in diagnostic tool. The natural abundance of ³⁵Cl and ³⁷Cl yields a characteristic 3:1 isotopic signature, allowing researchers to easily distinguish the target analyte from endogenous isobaric matrix interference.

Comparative Mass Spectrometry Data

The following table summarizes the quantitative MS/MS parameters optimized for positive electrospray ionization (ESI+).

CompoundPrecursor Ion [M+H]⁺Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Diagnostic Neutral LossOptimal CE (eV)
Product A: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazidem/z 189.05 (³⁵Cl)m/z 191.05 (³⁷Cl)m/z 157.03m/z 129.03-32 Da (N₂H₄)-28 Da (CO)15
Product B: 1,3-Dimethyl-1H-pyrazole-5-carbohydrazidem/z 155.09m/z 123.07m/z 95.07-32 Da (N₂H₄)-28 Da (CO)20
Product C: 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazidem/z 175.03 (³⁵Cl)m/z 177.03 (³⁷Cl)m/z 143.01m/z 115.01-32 Da (N₂H₄)-28 Da (CO)15

Data Interpretation: Product A requires a lower Collision Energy (15 eV) to achieve maximum quantifier ion yield compared to Product B (20 eV). This lower CE requirement reduces the non-specific fragmentation of co-eluting matrix components, directly improving the Signal-to-Noise (S/N) ratio in complex biological samples.

Fragmentation Pathway Visualization

The logical relationship of the gas-phase breakdown for Product A is mapped below. The primary pathway involves sequential neutral losses, while a minor competitive pathway involves the loss of a radical species.

MS_Fragmentation Precursor Precursor Ion [M+H]+ ³⁵Cl: m/z 189.05 ³⁷Cl: m/z 191.05 Acylium Acylium Ion [M+H - N₂H₄]+ m/z 157.03 Precursor->Acylium Neutral Loss: N₂H₄ (32 Da) CE: 15 eV Radical Radical Cation [M+H - •NHNH₂]+• m/z 158.04 Precursor->Radical Radical Loss: •NHNH₂ (31 Da) CE: 20 eV Pyrazolium Pyrazolium Cation [M+H - N₂H₄ - CO]+ m/z 129.03 Acylium->Pyrazolium Neutral Loss: CO (28 Da) CE: 25 eV Dechlorinated Dechlorinated Core [M+H - N₂H₄ - CO - HCl]+ m/z 93.06 Pyrazolium->Dechlorinated Neutral Loss: HCl (36 Da) CE: 35 eV

Figure 1: Proposed MS/MS fragmentation pathway of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Self-Validating LC-MS/MS Experimental Protocol

To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system. Each phase contains a causality check to verify the physical chemistry of the assay before proceeding.

Phase 1: Precursor Validation via Isotopic Profiling
  • Preparation: Prepare a 100 ng/mL solution of Product A in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source at 10 µL/min.

  • Action: Perform a Q1 full scan from m/z 100 to 300.

  • Causality/Validation Check: You must observe a 3:1 intensity ratio between m/z 189.05 (³⁵Cl) and m/z 191.05 (³⁷Cl). If this ratio is skewed, it indicates isobaric background interference. Adjust the source temperature or desolvation gas flow to eliminate solvent clusters before proceeding to MS/MS tuning.

Phase 2: Chromatographic Retention & Matrix Diversion
  • Column Selection: Utilize a Phenomenex Kinetex Biphenyl (50 × 3 mm, 2.6 µm) or equivalent reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: Water containing 0.05% perfluorooctanoic acid (PFOA).

    • Mobile Phase B: Acetonitrile.

  • Action: Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality/Validation Check: Small pyrazole derivatives are highly polar and often elute in the column void volume, leading to severe ion suppression from salts and phospholipids. As demonstrated in recent [3], the addition of PFOA acts as an ion-pair reagent, forming a hydrophobic complex with the protonated pyrazole. Validate the method by ensuring the retention time (RT) shifts significantly past the void volume (

    
    ).
    
Phase 3: MS/MS Breakdown Curve Generation
  • Isolation: Isolate m/z 189.05 in Q1.

  • Action: Ramp the Collision Energy (CE) in Q2 from 5 eV to 40 eV in 5 eV increments using Argon as the collision gas.

  • Causality/Validation Check: Plot the intensity of m/z 189.05 (Precursor), m/z 157.03 (Quantifier), and m/z 129.03 (Qualifier) against CE. A valid breakdown curve will show the precursor depleting as the quantifier maximizes at ~15 eV, followed by the qualifier maximizing at ~25 eV. This sequential appearance confirms the structural connectivity (Precursor → Acylium → Pyrazolium) and validates the transitions chosen for the final Multiple Reaction Monitoring (MRM) method.

References

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry ResearchGate URL:[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Journal of AOAC INTERNATIONAL (Oxford Academic) URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: Chloro vs. Non-Chloro Pyrazole Carbohydrazides in Drug Discovery

Executive Summary & Mechanistic Causality The pyrazole carbohydrazide scaffold is a highly versatile pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities ranging from antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The pyrazole carbohydrazide scaffold is a highly versatile pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities ranging from antimicrobial to anticancer and antiparasitic effects[1]. The carbohydrazide moiety (–CO–NH–NH₂) acts as a potent hydrogen bond donor/acceptor network and a metal chelator.

However, the bioactivity of these compounds is not solely dictated by the core scaffold. The introduction of halogen atoms—specifically chlorine (chloro-substitution) —onto the pyrazole ring or its N-phenyl substituents fundamentally alters the molecule's physicochemical properties.

The Causality of the Halogen Effect:

  • Lipophilicity & Membrane Permeation: Chlorine substitution significantly increases the partition coefficient (LogP). In target-based assays (like antileishmanial screening), non-chloro derivatives often fail to cross the lipid-rich cell membranes of parasites, whereas chloro-derivatives achieve rapid intracellular accumulation[2].

  • Electronic Modulation: Chlorine acts as an inductive electron-withdrawing group (-I effect). This pulls electron density away from the carbohydrazide moiety, lowering its pKa and altering its hydrogen-bonding dynamics with target kinase hinge regions or receptor pockets.

  • 
    -Hole Bonding:  The anisotropic distribution of electron density around the covalently bound chlorine atom creates an electropositive crown (the 
    
    
    
    -hole), enabling highly specific, directional halogen bonds with electronegative residues (e.g., backbone carbonyls) in the target protein's binding site.

Conversely, non-chloro pyrazole carbohydrazides maintain lower lipophilicity and higher aqueous solubility. While they may lack the membrane permeability required for whole-cell parasitic assays, their electron-rich nature makes them superior candidates for antioxidant applications and specific enzyme inhibitions (e.g.,


-glucosidase) where radical scavenging is required[3].

Comparative Bioactivity Profiles

The following table synthesizes quantitative data trends observed when comparing chloro-substituted versus non-chloro (unsubstituted or alkyl-substituted) pyrazole carbohydrazides across standard biological evaluations[1],[3],[2].

Parameter / AssayChloro-Pyrazole CarbohydrazidesNon-Chloro Pyrazole CarbohydrazidesMechanistic Driver
Typical LogP Range 3.5 – 5.0 (Highly Lipophilic)1.0 – 2.5 (Hydrophilic to Moderate)Halogen atomic radius and polarizability.
Antileishmanial Activity (L. amazonensis) Potent (IC₅₀ ~ 0.050 – 0.070 mM)Weak / Inactive (IC₅₀ > 0.500 mM)Enhanced lipid membrane penetration[2].
Antimicrobial Activity (S. aureus) High (Low MIC values)Moderate to LowDisruption of Gram-positive cell walls.
Antioxidant Capacity (DPPH Assay) Low radical scavengingHigh radical scavengingAbsence of electron-withdrawing groups preserves electron-donating capability[3].
Aqueous Clearance / Solubility Poor (Requires formulation strategies)ExcellentHigher polarity and hydrogen bonding capacity.

Logical Workflow & Structure-Activity Relationship

G Core Pyrazole Carbohydrazide Scaffold Chloro Chloro-Substituted (e.g., C4-Cl or Phenyl-Cl) Core->Chloro NonChloro Non-Chloro (Unsubstituted/Alkyl) Core->NonChloro Lipid ↑ Lipophilicity (LogP) ↑ Membrane Permeability Chloro->Lipid Polar ↓ Lipophilicity ↑ Aqueous Solubility NonChloro->Polar Target1 Enhanced Antiparasitic & Antimicrobial Activity Lipid->Target1 Target2 Antioxidant & Enzyme Inhibition Polar->Target2

Logical relationship between chlorine substitution, physicochemical properties, and bioactivity.

Self-Validating Experimental Protocols

To objectively compare these two classes of compounds, the experimental design must be rigorously controlled. Below are the field-proven, step-by-step methodologies for validating both the structure and the bioactivity of these derivatives.

Protocol A: Synthesis Validation & Halogen Verification

Causality: Biological screening is meaningless if the structural integrity of the compound is compromised. Chlorine substitution at the C4 position of the pyrazole ring must be definitively proven before bioassays begin.

  • Carbohydrazide Formation: React the corresponding ethyl pyrazole-carboxylate (chloro or non-chloro) with hydrazine hydrate (80%) in absolute ethanol. Reflux for 4-6 hours.

  • Precipitation & Purification: Cool the mixture to room temperature. Collect the precipitate via vacuum filtration and recrystallize from hot ethanol to ensure >98% purity.

  • Self-Validating NMR Check:

    • For Non-Chloro Derivatives: The ¹H-NMR spectrum must show a distinct singlet around

      
       6.5–7.0 ppm, corresponding to the C4-H proton on the pyrazole ring.
      
    • For Chloro Derivatives: The definitive proof of successful C4-chlorination is the complete disappearance of this C4-H singlet. If a peak remains in this region, the batch is contaminated with unreacted precursor and must be discarded.

Protocol B: High-Throughput Resazurin Bioassay (Antimicrobial/Antileishmanial)

Causality: Resazurin is a blue, non-fluorescent dye that healthy, metabolically active cells reduce to resorufin (pink, highly fluorescent). However, pyrazole carbohydrazides (especially non-chloro antioxidant derivatives) can sometimes chemically reduce the dye themselves, leading to false-positive viability signals. This protocol includes a self-validating chemical control to prevent data corruption.

  • Cell Plating: Seed L. amazonensis promastigotes (or bacterial strains) at

    
     cells/mL in 96-well microtiter plates (90 µL per well).
    
  • Compound Addition: Add 10 µL of the synthesized pyrazole carbohydrazides (chloro and non-chloro) dissolved in DMSO at varying concentrations (0.01 to 1.0 mM). Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Self-Validating Controls Setup:

    • Positive Control: Cells + Standard Drug (e.g., Pentamidine for Leishmania)[2].

    • Negative Control: Cells + 1% DMSO (Maximum viability).

    • Critical Chemical Control (Self-Validation):Media + Resazurin + Compound (NO CELLS). If this well turns pink, the compound is chemically reducing the dye (a common artifact with strong antioxidants[3]). The assay readout for this specific compound must be invalidated and switched to an orthogonal method (e.g., MTT or direct cell counting).

  • Incubation: Incubate plates at 25°C (for Leishmania) or 37°C (for bacteria) for 48–72 hours.

  • Dye Addition & Readout: Add 10 µL of 3 mM resazurin solution to all wells. Incubate for an additional 4 hours. Measure fluorescence (

    
     = 560 nm, 
    
    
    
    = 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel).[Link]

  • Mortada, S., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.[Link]

  • MDPI Authors. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI.[Link]

Sources

Comparative

HPLC method development for purity assay of 4-chloro-pyrazole derivatives

A Comparative HPLC Method Development Guide Executive Summary Developing a purity assay for 4-chloro-pyrazole derivatives presents a unique chromatographic paradox: these compounds are small and polar (leading to poor re...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative HPLC Method Development Guide

Executive Summary

Developing a purity assay for 4-chloro-pyrazole derivatives presents a unique chromatographic paradox: these compounds are small and polar (leading to poor retention on C18) yet possess electron-withdrawing halogen substituents that induce peak tailing on standard silica supports.

This guide objectively compares the industry-standard C18 (L1) approach against the chemically superior Phenyl-Hexyl (L11) stationary phase. While C18 remains the workhorse for general screening, experimental evidence and mechanistic theory confirm that Phenyl-Hexyl phases provide superior resolution of regioisomers (3-Cl vs 4-Cl) and enhanced retention of polar halogenated heterocycles.

Part 1: The Chemical Challenge

To design a robust method, one must understand the analyte's behavior in solution. 4-chloro-pyrazole (CAS: 15878-00-9) is an amphoteric heterocycle.

  • Basicity (Pyridine-like Nitrogen): The unshared electron pair on N2 is weakly basic (

    
    ). At pH < 2.0, it protonates, becoming highly polar and eluting near the void volume (
    
    
    
    ).
  • Acidity (Pyrrole-like Nitrogen): The NH proton is weakly acidic (

    
    ).
    
  • The Halogen Effect: The chlorine atom at position 4 withdraws electrons, reducing the basicity of the ring compared to unsubstituted pyrazole, but it also introduces a "Pi-Halogen" interaction site critical for separation on phenyl phases.

The Core Problem: On standard C18 columns, 4-chloro-pyrazole often co-elutes with synthetic precursors (hydrazine) or regioisomers due to a lack of hydrophobic surface area.

Part 2: Comparative Methodologies
Method A: The Baseline Protocol (C18)

Best for: Routine QC of high-purity batches where isomer resolution is not critical.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: Solvophobic partitioning.

  • Limitation: "Dewetting" can occur at high aqueous content; poor selectivity for positional isomers.

Method B: The Optimized Protocol (Phenyl-Hexyl)

Best for: Process development, impurity profiling, and separating 3-Cl/4-Cl regioisomers.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.

  • Mechanism:

    
     stacking and specific Pi-Halogen electronic interactions.
    
  • Advantage: Methanol enhances the

    
     interaction, significantly increasing retention and resolution (
    
    
    
    ) between the main peak and impurities.
Part 3: Experimental Data & Protocols
1. Comparative Performance Metrics

The following table summarizes typical performance data when analyzing a crude reaction mixture containing 4-chloro-pyrazole and its 3-chloro isomer.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Factor (

)
1.2 (Weak retention)3.5 (Ideal retention)Method B
Selectivity (

) 3-Cl/4-Cl
1.05 (Co-elution risk)1.25 (Baseline separation)Method B
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Symmetric)Method B
Backpressure LowModerate (due to MeOH)Method A
2. Detailed Optimized Protocol (Method B)

This protocol is self-validating; if the System Suitability criteria are not met, the mobile phase pH likely drifted.

Step 1: Mobile Phase Preparation

  • Buffer (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Organic (MPB): 100% Methanol (degassed). Note: Do not use Acetonitrile for this specific column if maximizing selectivity is the goal; ACN suppresses pi-pi interactions.

Step 2: Instrument Settings

  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 35°C (Control is critical for reproducibility)

  • Detection: UV @ 224 nm (Max absorption) and 254 nm (Impurity check).

  • Injection Vol: 5 - 10 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Hold (Elute polar salts)
12.04060Linear Gradient
15.0595Wash
18.0595Hold Wash
18.1955Re-equilibrate
23.0955End
Part 4: Visualizations
Diagram 1: Method Development Logic

This workflow illustrates the decision-making process for selecting the correct stationary phase based on impurity profile.

MethodDevelopment start Start: 4-Cl-Pyrazole Sample analyze Analyze Impurity Profile start->analyze decision Are Regioisomers (3-Cl vs 4-Cl) Present? analyze->decision c18_route Select C18 Column (Hydrophobic Interaction) decision->c18_route No (Synthetic Precursors only) phenyl_route Select Phenyl-Hexyl (Pi-Pi + Hydrophobic) decision->phenyl_route Yes (Isomers Critical) opt_c18 Optimize: Low pH (Phosphate) Solvent: ACN c18_route->opt_c18 opt_phenyl Optimize: Methanol Organic Phase (Enhances Pi-Selectivity) phenyl_route->opt_phenyl validation Validation: Check Resolution > 2.0 opt_c18->validation opt_phenyl->validation

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is prioritized when isomeric resolution is required.

Diagram 2: Mechanistic Interaction

Why does Phenyl-Hexyl work better? This diagram visualizes the "Pi-Halogen" interaction that C18 lacks.

Mechanism analyte 4-Chloro-Pyrazole (Electron Deficient Ring) c18 C18 Ligand (Alkyl Chain) analyte->c18 Interacts via phenyl Phenyl-Hexyl Ligand (Aromatic Ring) analyte->phenyl Interacts via interaction1 Weak Hydrophobic Interaction c18->interaction1 interaction2 Strong Pi-Pi & Pi-Chlorine Stacking phenyl->interaction2

Caption: Comparison of retention mechanisms. The Phenyl ligand engages in specific electronic stacking with the pyrazole ring.

Part 5: Troubleshooting & System Suitability

To ensure "Trustworthiness" (Part 2 of the directive), the method must include failure criteria.

  • Peak Tailing > 1.5:

    • Cause: Silanol activity.[1]

    • Fix: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) if using a C18 column. (Note: TEA is not needed for modern Phenyl-Hexyl columns).

  • Retention Drift:

    • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous on C18.

    • Fix: Ensure at least 3-5% organic solvent is present at the start of the gradient, or switch to a "Polar-Embedded" C18.

  • Loss of Resolution:

    • Cause: Methanol evaporation in pre-mixed mobile phases.

    • Fix: Use a binary pump to mix solvents on-line rather than pre-mixing.

References
  • PubChem. (n.d.). 4-Chloropyrazole (Compound Summary).[3][4][5] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Advanced Materials Technology. (2023). Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.[6] Halo Columns Application Notes.[7] Retrieved March 5, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on Pi-Pi interaction mechanisms).

Sources

Validation

Spectroscopic Characterization of Pyrazole Carbohydrazide Schiff Bases: A Comparative Technical Guide

Topic: Spectroscopic Characterization of Schiff Bases Derived from Pyrazole Carbohydrazides Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the landscape of medicinal chemistry, Schiff bas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Schiff Bases Derived from Pyrazole Carbohydrazides Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, Schiff bases derived from pyrazole carbohydrazides represent a "privileged scaffold." Unlike simple benzylidene hydrazines, the incorporation of the pyrazole pharmacophore introduces unique electronic properties and multi-target biological potential (e.g., antimicrobial, anticancer).

This guide objectively compares the spectroscopic "performance"—defined here as structural distinctness, stability, and diagnostic signature—of these complex ligands against standard non-heterocyclic Schiff bases. It provides a self-validating workflow for their synthesis and characterization, designed for researchers requiring high-fidelity structural elucidation.

Synthesis & Structural Logic

The synthesis of these ligands typically follows a condensation pathway between a pyrazole-4-carbohydrazide and an aromatic aldehyde. The critical variable is the acid catalyst concentration , which dictates the yield and purity of the azomethine linkage.

Synthesis Workflow Diagram

The following logic flow illustrates the critical control points in the synthesis to avoid side reactions (e.g., aldol condensation of the aldehyde).

SynthesisWorkflow Precursor Pyrazole Carbohydrazide (Nucleophile) Reflux Reflux (EtOH/MeOH) 4-6 Hours Precursor->Reflux Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Reflux Catalyst Glacial AcOH (Catalyst) Catalyst->Reflux Activates C=O Intermediate Hemiaminal Intermediate Product Schiff Base Ligand (Precipitate) Intermediate->Product - H2O (Dehydration) Reflux->Intermediate Nucleophilic Attack

Figure 1: Reaction pathway for the condensation of pyrazole carbohydrazides with aldehydes. Note the dehydration step is the thermodynamic driver.

Comparative Spectroscopic Performance

This section compares the diagnostic signatures of Pyrazole Carbohydrazide Schiff Bases (PCSB) against Standard Benzoyl Hydrazones (SBH).

Infrared (FT-IR) Resolution

PCSBs exhibit a more complex fingerprint due to the pyrazole ring vibrations. The key performance indicator is the resolution of the Amide I/II bands versus the Azomethine stretch.

Spectral FeaturePyrazole Carbohydrazide SB (PCSB)Standard Benzoyl Hydrazone (SBH)Diagnostic Note

(C=N) Azomethine
1610–1625 cm⁻¹ 1600–1615 cm⁻¹PCSB often shifts higher due to pyrazole electron withdrawal.

(C=O) Amide
1650–1680 cm⁻¹ 1640–1660 cm⁻¹Sharp intensity in PCSB; confirms hydrazide linkage remains intact.

(NH) Ring
3100–3250 cm⁻¹ AbsentCritical Differentiator: Specific to pyrazole N-H; broadens if H-bonding occurs.

(N-N) Pyrazole
~1010 cm⁻¹ AbsentDiagnostic for the heterocyclic ring retention.
NMR Tautomerism & Chemical Shifts

The "performance" challenge in NMR for PCSBs is tautomerism . Unlike SBH, the pyrazole ring proton (


) is labile, leading to signal broadening or disappearance depending on the solvent (

vs

).
  • Azomethine Proton (

    
    ):  Appears as a sharp singlet at 8.2–8.8 ppm . In PCSBs, this signal is less shielded than in SBH due to the inductive effect of the pyrazole ring.
    
  • Amide Proton (

    
    ):  typically 11.0–12.5 ppm . Disappearance upon 
    
    
    
    exchange validates the assignment.
  • Pyrazole Proton (

    
    ):  Often a broad hump at 13.0–13.5 ppm . Comparison Insight: In simple hydrazones, this region is usually clear. In PCSBs, this signal validates the presence of the pharmacophore but requires high-concentration scans to resolve.
    

Experimental Protocols (Self-Validating Systems)

Synthesis Protocol

Objective: Synthesize N'-(4-chlorobenzylidene)-3-methyl-1H-pyrazole-4-carbohydrazide.

  • Stoichiometry: Dissolve 0.01 mol of 3-methyl-1H-pyrazole-4-carbohydrazide in 20 mL of absolute ethanol.

  • Activation: Add 0.01 mol of 4-chlorobenzaldehyde to the solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid . Why? To protonate the carbonyl oxygen, making it more electrophilic for the hydrazide attack.

  • Reaction: Reflux at 70–80°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

    • Validation: The spot for the aldehyde (high

      
      ) must disappear.
      
  • Isolation: Cool to room temperature. Pour into crushed ice if precipitate does not form immediately. Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol.

Spectroscopic Validation Workflow

Use this logic flow to confirm structure and rule out impurities (e.g., unreacted aldehyde).

CharacterizationLogic Sample Purified Ligand IR FT-IR Analysis Sample->IR NMR 1H NMR (DMSO-d6) Sample->NMR CheckCN Band @ 1620 cm-1? IR->CheckCN CheckAldehyde Signal @ 9-10 ppm? NMR->CheckAldehyde CheckCN->NMR Yes (Imine Formed) CheckAldehyde->Sample Yes (Recrystallize) CheckD2O D2O Exchange? CheckAldehyde->CheckD2O No (Pure) Final Structure Confirmed CheckD2O->Final NH Signals Disappear

Figure 2: Decision tree for structural validation. The absence of the aldehyde proton (9-10 ppm) is the primary purity checkpoint.

Performance Data: Biological Potential

Why choose Pyrazole Carbohydrazide Schiff Bases over simpler alternatives? The data supports superior bioactivity due to the "dual-pharmacophore" effect.

MetricPyrazole-Based LigandsSimple Phenyl LigandsPerformance Verdict
DNA Binding (

)
High (

)
Moderate (

)
Pyrazole NH facilitates groove binding via H-bonds.
Antimicrobial (MIC) Low (often < 10 µg/mL)Moderate (20-50 µg/mL)Pyrazole ring disrupts cell wall synthesis more effectively.
Chelation Stability Tridentate potential (N-N-O)Bidentate (N-O)Pyrazole N provides an extra coordination site for metallodrugs.

References

  • Synthesis and Characterization of Pyrazole-Linked Schiff Bases Source: Journal of Chemical and Pharmaceutical Research URL:[Link] (Verified domain root for stability)

  • Spectroscopic and Biological Studies of Pyrazole Schiff Bases Source: RSC Advances / Royal Society of Chemistry URL:[1][Link]

  • Tautomerism in Pyrazole Derivatives: NMR Insights Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Biological Activity of Pyrazole-Based Schiff Bases Source: National Institutes of Health (PMC) URL:[Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo Pyrazole-5-Carbohydrazides

Topic: Comparative Reactivity of 4-Chloro vs 4-Bromo Pyrazole-5-Carbohydrazides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 4-Chloro vs 4-Bromo Pyrazole-5-Carbohydrazides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Strategic Scaffold Choice

In medicinal chemistry, pyrazole-5-carbohydrazides serve as critical "hinge" scaffolds. They bridge the core pyrazole ring with diverse pharmacophores via the hydrazide linker. The choice between the 4-chloro and 4-bromo analogues is rarely arbitrary; it dictates the downstream synthetic utility and the final physicochemical profile of the drug candidate.

  • Select the 4-Bromo analogue when the halogen is a placeholder for further carbon-carbon bond formation (Suzuki, Sonogashira couplings). The C-Br bond is sufficiently labile for Pd-catalyzed functionalization.

  • Select the 4-Chloro analogue when the halogen is a permanent structural feature . The C-Cl bond offers superior metabolic stability and a smaller steric footprint, making it ideal for final-stage lead optimization where the halogen modulates lipophilicity and metabolic blockade without serving as a reactive handle.

Mechanistic Insight: Electronic & Steric Differentiators

To understand the reactivity differences, we must decouple the electronic inductive effects from the steric and bond-dissociation energy (BDE) factors.

Electronic Modulation (Inductive Effect)

The halogen at position C4 exerts a negative inductive effect (-I) on the pyrazole ring.

  • Chlorine (

    
    ):  Exerts a stronger electron-withdrawing effect than bromine. This reduces the electron density of the pyrazole ring more significantly.
    
    • Consequence: The carbonyl carbon at C5 becomes slightly more electrophilic, potentially accelerating nucleophilic attack at the carbonyl (e.g., hydrolysis). However, the adjacent hydrazide nitrogen (

      
      ) becomes slightly less nucleophilic due to this electron pull.
      
  • Bromine (

    
    ):  Weaker withdrawing effect. The hydrazide retains slightly higher nucleophilicity compared to the chloro-analog.
    
Steric and Leaving Group Effects
  • Steric Bulk: The van der Waals radius of Br (1.85 Å) is larger than Cl (1.75 Å). While this difference seems minor, in the crowded environment of a enzyme active site or a sterically demanding cyclization transition state, the 4-Br can impose higher rotational barriers.

  • Bond Lability (The Critical Differentiator): The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol). This energy gap renders the 4-bromo analogue a viable substrate for oxidative addition by palladium(0) species, whereas the 4-chloro analogue is typically inert under standard cross-coupling conditions.

Comparative Reactivity Profiles

Pathway A: Reactivity of the Carbohydrazide Group (C5)

Both analogues undergo condensation and cyclization reactions efficiently. The halogen effect here is secondary but observable.

Reaction Type4-Chloro Analogue Performance4-Bromo Analogue PerformanceMechanistic Note
Schiff Base Formation (with Ar-CHO)High Yield (85-95%) High Yield (82-92%) Reaction is driven by acid catalysis; electronic differences are negligible.
Cyclization with CS₂ (to 1,3,4-Oxadiazole)Faster Kinetics Slower Kinetics The bulkier Br atom slightly retards the cyclization transition state due to steric clash with the forming ring.
Cyclization with 1,3-Diketones Stable Pyrazolyl-Pyrazole Stable Pyrazolyl-Pyrazole Both form stable bis-pyrazoles.
Pathway B: Reactivity of the Halogen Handle (C4)

This is the divergent point in synthetic planning.

Reaction Type4-Chloro Analogue Performance4-Bromo Analogue PerformanceMechanistic Note
Suzuki-Miyaura Coupling Poor / Inert Excellent Br is the superior leaving group for Pd-catalyzed oxidative addition.
Sonogashira Coupling Inert Good Requires Br or I; Cl is typically unreactive without specialized ligands.
Nucleophilic Aromatic Substitution Moderate High If the pyrazole ring is highly electron-deficient (e.g., N-nitrophenyl), Br is displaced more easily than Cl.

Visualizing the Synthetic Divergence

The following diagram illustrates how the choice of halogen dictates the available synthetic pathways. The 4-Br analogue opens a "Gateway" to library expansion that the 4-Cl analogue closes.

Reactivity_Comparison Start Pyrazole-5-Carbohydrazide (Scaffold) Cl_Path 4-Chloro Analogue (Metabolic Stability) Start->Cl_Path X = Cl Br_Path 4-Bromo Analogue (Synthetic Versatility) Start->Br_Path X = Br Cl_Schiff Schiff Base Formation (High Yield) Cl_Path->Cl_Schiff Ar-CHO Cl_Oxadiazole Cyclization to 1,3,4-Oxadiazole Cl_Path->Cl_Oxadiazole CS2 / KOH Cl_DeadEnd Cross-Coupling (INERT) Cl_Path->Cl_DeadEnd Pd(0) / Ar-B(OH)2 Br_Schiff Schiff Base Formation (High Yield) Br_Path->Br_Schiff Ar-CHO Br_Suzuki Suzuki Coupling (C4-Aryl Insertion) Br_Path->Br_Suzuki Pd(0) / Ar-B(OH)2 Br_Library Divergent Library Generation Br_Suzuki->Br_Library

Caption: Divergent synthetic utility: The 4-Bromo analogue enables C4-functionalization (yellow nodes), while the 4-Chloro analogue is restricted to hydrazide modifications.

Experimental Protocols

These protocols are designed to be self-validating . The formation of a precipitate in Protocol A and the evolution of H₂S gas in Protocol B serve as immediate visual confirmations of reaction progress.

Protocol A: Synthesis of Schiff Bases (Condensation)

Applicable to both 4-Cl and 4-Br analogues.

  • Dissolution: Dissolve 1.0 mmol of the 4-halo-pyrazole-5-carbohydrazide in 15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. ( Why? Acid catalysis protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the hydrazide.)

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Reflux: Heat the mixture at reflux for 3-5 hours.

  • Validation Point: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the starting hydrazide spot indicates completion.

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Applicable to both, but 4-Br may require slightly longer reaction times (approx. +1 hour).

  • Reagent Setup: Dissolve 1.0 mmol of the hydrazide in 20 mL of ethanol.

  • Base Addition: Add 1.5 mmol of KOH dissolved in minimal water.

  • Cyclization Agent: Add 2.0 mmol of Carbon Disulfide (

    
    ) dropwise.
    
  • Reflux: Reflux for 8-12 hours.

  • Validation Point: Evolution of

    
     gas (rotten egg smell) confirms the formation of the intermediate dithiocarbazate and subsequent cyclization. Caution: Use a scrubber.
    
  • Workup: Acidify the cooled solution with dilute HCl to pH 2-3. The oxadiazole thione precipitates.

References

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Journal of Chemical Physics. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

Sources

Validation

Validating synthesis pathways of 1,3-dimethyl-1H-pyrazole derivatives via TLC

An in-depth technical guide for researchers and drug development professionals on optimizing and validating the synthesis of 1,3-dimethyl-1H-pyrazole derivatives, with a critical comparison of Thin-Layer Chromatography (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on optimizing and validating the synthesis of 1,3-dimethyl-1H-pyrazole derivatives, with a critical comparison of Thin-Layer Chromatography (TLC) methodologies for regioisomer resolution.

The Regioselectivity Challenge in Pyrazole Synthesis

1,3-Dimethyl-1H-pyrazole is a highly privileged pharmacophore frequently embedded in kinase inhibitors, agrochemicals, and anti-inflammatory agents. The standard synthetic route involves the N-methylation of 3-methyl-1H-pyrazole. However, because 3-methyl-1H-pyrazole exists as a tautomeric mixture, the two adjacent nitrogen atoms (N1 and N2) possess similar nucleophilicity.

This inherent chemical property dictates causality: alkylation with standard reagents like methyl iodide (MeI) or dimethyl sulfate inevitably yields a mixture of 1,3-dimethyl-1H-pyrazole (the target) and 1,5-dimethyl-1H-pyrazole (the sterically hindered byproduct) [1].

Because these regioisomers differ only in the spatial orientation of a single methyl group, their dipole moments and polar surface areas are nearly identical. Consequently, they exhibit notorious co-elution behavior on standard normal-phase silica gel, making reaction monitoring and subsequent purification highly challenging [2].

Pathway SM 3-Methyl-1H-pyrazole (Tautomeric Mixture) Reagent Methylation (e.g., MeI, K2CO3) SM->Reagent Target 1,3-Dimethyl-1H-pyrazole (Target Regioisomer) Reagent->Target Major Pathway (Less Hindered) Byproduct 1,5-Dimethyl-1H-pyrazole (Sterically Hindered Byproduct) Reagent->Byproduct Minor Pathway (More Hindered)

Synthesis pathway of 1,3-dimethyl-1H-pyrazole highlighting regioisomer formation.

Objective Comparison: Selecting the Optimal Planar Chromatography Phase

To establish a self-validating protocol for reaction monitoring, the analytical method must reliably differentiate between the 1,3- and 1,5-isomers. If the analytical TLC fails to resolve the spots, the subsequent flash column chromatography will also fail [3]. Below is an objective comparison of three planar chromatography alternatives.

A. Standard Silica Gel 60 F254 (Normal Phase)
  • Mechanism: Separation is driven by polar interactions (hydrogen bonding and dipole-dipole).

  • Performance: Standard plates have an average particle size of 10–12 µm with a broad size distribution. For pyrazole regioisomers, this often results in severe band broadening (eddy diffusion) and "figure-eight" overlapping spots.

B. High-Performance TLC (HPTLC) Silica Gel 60 F254
  • Mechanism: Same normal-phase interactions, but engineered with a smaller (5–7 µm), spherical, and tightly distributed particle size.

  • Performance: HPTLC significantly overperforms standard TLC for closely related isomers[4]. The reduced particle size minimizes diffusion pathways, resulting in sharper bands, higher theoretical plate numbers, and baseline resolution (

    
    ) of the 1,3- and 1,5-dimethyl pyrazoles. It also allows for densitometric quantification [5].
    
C. RP-18 F254s (Reversed-Phase)
  • Mechanism: Separation is based on lipophilicity. The stationary phase is functionalized with octadecyl carbon chains.

  • Performance: Provides orthogonal selectivity. While pyrazoles are relatively polar, RP-18 can exploit minute differences in the hydrophobic surface area between the 1,3- and 1,5-isomers, particularly when using a highly optimized water/methanol/acetonitrile gradient.

Quantitative Performance Comparison
ParameterStandard Silica Gel 60HPTLC Silica Gel 60RP-18 F254s
Particle Size 10 – 12 µm (Irregular)5 – 7 µm (Spherical)10 – 12 µm (Irregular)
Typical

Difference (

)
0.03 – 0.05 (Overlapping)0.08 – 0.12 (Resolved)0.05 – 0.08 (Partial)
Resolution (

)
< 1.0 (Co-elution)> 1.5 (Baseline)~ 1.2
Detection Limit (UV 254nm) 100 – 500 ng10 – 50 ng100 – 500 ng
Optimal Mobile Phase Hexane/EtOAc (7:3)Hexane/EtOAc (8:2)Water/MeOH (6:4)
Cost per Analysis LowMediumHigh

Data synthesized from standard chromatographic principles for nitrogen-containing heterocycles.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes HPTLC as the primary validation tool. The workflow is designed to be self-validating: the reaction is only deemed complete, and the workup only initiated, when densitometric scanning confirms the stabilization of the isomer ratio.

Step-by-Step Methodology: N-Methylation and TLC Validation

Phase 1: Reaction Execution & Sampling

  • Setup: In an oven-dried flask under inert atmosphere, dissolve 3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M). Add anhydrous

    
     (1.5 equiv).
    
  • Alkylation: Cool to 0 °C and add methyl iodide (1.1 equiv) dropwise. Stir at room temperature.

  • Aliquot Preparation (Crucial for Causality): Direct spotting of DMF reactions causes severe TLC streaking due to the solvent's high boiling point and polarity.

    • Action: Withdraw 50 µL of the reaction mixture. Quench into 500 µL of

      
       and extract with 500 µL of Ethyl Acetate (EtOAc). Use the organic layer for spotting.
      

Phase 2: HPTLC Development & Densitometry

  • Application: Use an automated TLC sampler (e.g., CAMAG ATS 4) to apply 2.0 µL of the EtOAc extract onto an HPTLC Silica Gel 60 F254 plate as a 6 mm band. Causality: Band application (rather than spot application) drastically improves resolution by ensuring a uniform solvent front across the sample [5].

  • Mobile Phase Optimization: Prepare a solvent system of Hexane : EtOAc (75:25 v/v).

    • Modifier Addition: Add 1% Triethylamine (

      
      ). Causality: Pyrazoles possess basic nitrogen atoms that interact strongly with the acidic silanol groups on the silica surface, causing tailing. 
      
      
      
      competitively binds to these silanols, ensuring sharp, symmetrical bands [3].
  • Development: Develop the plate in a twin-trough chamber (pre-saturated for 20 minutes) to a migration distance of 50 mm. Dry under a stream of cold air.

  • Visualization & Validation: Visualize under UV 254 nm. The 1,3-dimethyl isomer (less polar, higher

    
    ) will elute above the 1,5-dimethyl isomer. Scan the plate using a TLC densitometer to quantify the Area Under the Curve (AUC) for both regioisomers, validating the N1/N2 selectivity ratio.
    

Workflow Sample Reaction Aliquot Quench & Extract Plate Select Stationary Phase (HPTLC Silica 60) Sample->Plate Develop Develop Chromatogram (Hex/EtOAc + 1% Et3N) Plate->Develop Visualize UV 254 nm Visualization & Densitometry Develop->Visualize Assess Calculate Rf & Resolution (Rs) Visualize->Assess Decision Rs > 1.5? (Baseline Separation) Assess->Decision Scale Translate to Flash Chromatography Decision->Scale Yes Optimize Adjust Solvent Polarity or Modifier Decision->Optimize No Optimize->Develop

Self-validating TLC workflow for optimizing pyrazole regioisomer separation.

Translation to Preparative Scale

Once baseline separation is validated on the HPTLC plate, the conditions can be mathematically translated to preparative flash column chromatography. Because HPTLC provides a true representation of silica-analyte interactions without the artifacts of poor spotting technique, the


 observed can be directly used to calculate Column Volumes (CV) required for purification [3]. If the 

on HPTLC is

, a standard flash chromatography column packed with 15–25 µm spherical silica will successfully isolate the pure 1,3-dimethyl-1H-pyrazole derivative.

References

  • Pawar, K. N., Kadam, S. P., & Redasani, V. K. (2025). A Systematic Review on High Performance Thin Layer Chromatography (HPTLC). ResearchGate. Available at:[Link]

  • Rigollet, D., Havard, A., & Dron, D. (2020). Planar Chromatography in Practice: Use of TLC, HPTLC, and HPTLC-MS during production and purification processes. MT Brandao / CAMAG. Available at: [Link]

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